(+)-Norcisapride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLDMGPCWMBPAN-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317959 | |
| Record name | Norcisapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83863-69-8, 202590-69-0 | |
| Record name | Norcisapride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcisapride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticalopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticalopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06422 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norcisapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORCISAPRIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNG273A81O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NORCISAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U221XI117N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (+)-Norcisapride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for (+)-Norcisapride, a key metabolite of cisapride. The synthesis involves the preparation of two crucial precursors: 4-amino-5-chloro-2-methoxybenzoic acid and the chiral intermediate (3S,4R)-4-amino-3-methoxypiperidine. This document outlines two primary strategies for obtaining the chiral piperidine intermediate: stereoselective synthesis and chiral resolution of a racemic mixture. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate replication and further research in the fields of medicinal chemistry and drug development.
Introduction
This compound, with the chemical name 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide, is the optically active form of Norcisapride. It is a significant metabolite of cisapride, a gastroprokinetic agent. The stereochemistry of the piperidine ring is crucial for its biological activity. This guide details the synthetic routes to obtain the enantiomerically pure this compound.
The overall synthetic strategy involves the coupling of two key building blocks:
-
4-amino-5-chloro-2-methoxybenzoic acid (1)
-
cis-4-amino-3-methoxypiperidine with (3S,4R) stereochemistry (2)
The primary challenge in the synthesis of this compound lies in the stereocontrolled synthesis or resolution of the chiral piperidine intermediate.
Synthesis of Precursors
Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (1)
The synthesis of 4-amino-5-chloro-2-methoxybenzoic acid is a multi-step process starting from p-aminosalicylic acid. The key steps involve methylation, chlorination, and saponification.
Experimental Protocol:
Step 1: Methylation of p-aminosalicylic acid A mixture of p-aminosalicylic acid and potassium hydroxide in acetone is cooled to 20-30°C. Dimethyl sulfate is then added dropwise, and the reaction is allowed to proceed to yield methyl 4-amino-2-methoxybenzoate.
Step 2: Chlorination of methyl 4-amino-2-methoxybenzoate The methyl 4-amino-2-methoxybenzoate is dissolved in DMF at 70°C. N-chlorosuccinimide (NCS) is added in a 1:1 molar ratio, and the mixture is stirred for 3-4 hours. The product, methyl 4-amino-5-chloro-2-methoxybenzoate, is precipitated by pouring the reaction mixture into ice water.
Step 3: Saponification of methyl 4-amino-5-chloro-2-methoxybenzoate The chlorinated ester is refluxed with potassium hydroxide in a methanol/water mixture for approximately 2-3 hours. After cooling and removal of the solvent, the aqueous solution is acidified with hydrochloric acid to a pH of 5, leading to the precipitation of 4-amino-5-chloro-2-methoxybenzoic acid as a white solid.
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |
| 1 | p-aminosalicylic acid | Potassium hydroxide, Dimethyl sulfate, Acetone | 20-30°C | Methyl 4-amino-2-methoxybenzoate | Not specified |
| 2 | Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide, DMF | 70°C, 3-4 hours | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5%[1] |
| 3 | Methyl 4-amino-5-chloro-2-methoxybenzoate | Potassium hydroxide, Methanol, Water, HCl | Reflux, 2-3 hours | 4-amino-5-chloro-2-methoxybenzoic acid | 91.4%[1] |
Synthesis of (3S,4R)-4-amino-3-methoxypiperidine (2)
Two primary approaches can be employed to obtain the chiral piperidine intermediate: stereoselective synthesis and chiral resolution of the racemic mixture.
A stereoselective synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a protected form of the desired amine, has been reported starting from a trans-4-formylazetidin-2-one derivative. This multi-step synthesis provides the desired stereoisomer with high purity. The benzyl protecting group can be subsequently removed by catalytic hydrogenation.
An alternative and often more industrially viable approach is the synthesis of the racemic cis-4-amino-3-methoxypiperidine followed by chiral resolution.
Synthesis of Racemic cis-4-amino-3-methoxypiperidine: The synthesis of the racemic piperidine can be achieved through various routes, often involving the reduction of a corresponding oxime or reductive amination of a ketone precursor.
Chiral Resolution: The resolution of the racemic amine can be achieved by two primary methods:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid, such as tartaric acid derivatives (e.g., O,O'-di-p-toluoyl tartaric acid) or mandelic acid, to form diastereomeric salts.[2] These salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.[2][3] The desired enantiomer is then liberated from the separated salt by treatment with a base.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of piperidine derivatives.[4][5][6] The mobile phase typically consists of a mixture of a non-polar solvent (e.g., heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.[4]
Final Coupling Step: Synthesis of this compound
The final step in the synthesis of this compound is the amidation reaction between 4-amino-5-chloro-2-methoxybenzoic acid (1) and the enantiomerically pure (3S,4R)-4-amino-3-methoxypiperidine (2).
Experimental Protocol:
A common method for this amide bond formation is the use of a coupling agent or the formation of a mixed anhydride of the carboxylic acid.
Mixed Anhydride Method: 4-amino-5-chloro-2-methoxybenzoic acid is reacted with a chloroformate, such as ethyl chloroformate, in the presence of a base (e.g., triethylamine) to form a mixed anhydride. This activated intermediate is then reacted in situ with (3S,4R)-4-amino-3-methoxypiperidine to yield this compound. The product can be purified by crystallization or chromatography.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway of this compound.
Conclusion
This technical guide has detailed the synthetic pathway for this compound, emphasizing the preparation of its key precursors and the final coupling reaction. The stereoselective synthesis or chiral resolution of the piperidine intermediate is a critical aspect of the overall process. The provided experimental outlines and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions and purification methods may lead to improved overall yields and purity of the final product.
References
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
(+)-Norcisapride: A Technical Overview of 5-HT₄ Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride, also known as Ticalopride, is the primary active metabolite of cisapride, a well-known gastroprokinetic agent.[1][2] While cisapride itself has faced restricted use due to off-target effects, particularly on the hERG channel, its mechanism of action via the serotonin 5-HT₄ receptor remains a significant area of interest for therapeutic development.[3] This technical guide provides an in-depth exploration of the 5-HT₄ receptor agonism of this compound and its parent compound, cisapride, focusing on the underlying molecular mechanisms, experimental evaluation, and potential therapeutic implications.
This compound is a potent agonist at the 5-HT₄ receptor and also exhibits antagonist activity at the 5-HT₃ receptor.[4] The agonism at 5-HT₄ receptors is primarily responsible for its prokinetic effects, which are mediated through the stimulation of acetylcholine release in the enteric nervous system.[1][5] This modulation of neuronal activity enhances gastrointestinal motility.[5][6]
Quantitative Pharmacology
Quantitative analysis of the interaction between a ligand and its receptor is fundamental to drug development. Key parameters include the binding affinity (often expressed as the inhibitory constant, Kᵢ) and the functional potency (expressed as the half-maximal effective concentration, EC₅₀).
Table 1: Binding Affinity and Potency of Cisapride at the 5-HT₄ Receptor
| Compound | Parameter | Value | Receptor/Channel | Species | Reference |
| Cisapride | EC₅₀ | 140 nM | 5-HT₄ | Human | |
| Cisapride | IC₅₀ | 9.4 nM | hERG | Human |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates greater potency. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Molecular Mechanism and Signaling Pathway
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through the Gαs subunit. Agonist binding, such as by this compound, initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the modulation of neurotransmitter release and smooth muscle contraction in the gastrointestinal tract.
Caption: 5-HT₄ Receptor Gs Signaling Pathway.
Experimental Protocols
The characterization of a 5-HT₄ receptor agonist involves two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to measure agonistic activity.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₄ receptor. A common radioligand used for this purpose is [³H]-GR113808, a high-affinity 5-HT₄ antagonist.[8][9][10]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT₄ receptor (e.g., guinea pig striatum).[8][9] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand ([³H]-GR113808) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of a compound to stimulate the 5-HT₄ receptor and induce the production of intracellular cAMP.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human 5-HT₄ receptor are cultured in appropriate media and seeded into multi-well plates.
-
Compound Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7] Subsequently, the cells are stimulated with varying concentrations of the test compound (this compound).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of available methods, such as competitive enzyme immunoassays (EIA) or assays based on fluorescence resonance energy transfer (FRET) or bioluminescence (e.g., GloSensor™ cAMP Assay).[7]
-
Data Analysis: The amount of cAMP produced is plotted against the log concentration of the test compound. The EC₅₀ and Eₘₐₓ (maximum effect) values are determined from the resulting dose-response curve.
Caption: cAMP Functional Assay Workflow.
Therapeutic Rationale and Future Directions
The prokinetic effects of 5-HT₄ receptor agonists have been primarily applied to gastrointestinal disorders characterized by hypomotility. However, the distribution of 5-HT₄ receptors in the central nervous system has opened avenues for exploring their potential in treating cognitive disorders. Stimulation of these receptors has been shown to enhance the release of acetylcholine, a neurotransmitter crucial for learning and memory. This provides a strong rationale for investigating selective 5-HT₄ agonists like this compound for conditions such as Alzheimer's disease and age-related cognitive decline.
The key challenge in the development of 5-HT₄ agonists has been achieving selectivity to avoid adverse cardiovascular effects associated with first-generation compounds like cisapride.[3] Future research on this compound and novel analogues should focus on:
-
Determining the precise binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at the 5-HT₄ receptor.
-
Establishing a comprehensive selectivity profile against a panel of other receptors and ion channels, particularly hERG.
-
Conducting in vivo studies to correlate pharmacokinetic and pharmacodynamic parameters with efficacy in models of both gastrointestinal and cognitive dysfunction.
By addressing these critical aspects, the therapeutic potential of this compound and the broader class of selective 5-HT₄ receptor agonists can be fully realized, potentially leading to safer and more effective treatments for a range of disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cisapride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 6. Effects of the 5-HT4 receptor agonist, cisapride, on neuronally evoked responses in human bladder, urethra, and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Developmental History of (+)-Norcisapride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Norcisapride, also known as Ticalopride, is the optically pure (+)-enantiomer of norcisapride, the principal active metabolite of the gastroprokinetic agent cisapride. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details its mechanism of action as a potent and selective serotonin 5-HT4 receptor agonist, its intended clinical applications in gastroesophageal reflux disease (GERD) and gastroparesis, and its progression through clinical development. This document summarizes available quantitative data, outlines key experimental methodologies, and provides visual representations of its signaling pathway and relevant experimental workflows.
Introduction and Discovery
The development of this compound is intrinsically linked to the history of its parent drug, cisapride. Cisapride, a benzamide derivative, was developed by Janssen Pharmaceuticals in the 1980s and was widely used as a prokinetic agent to enhance gastrointestinal motility.[1] Subsequent research revealed that cisapride is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, primarily through N-dealkylation, to form norcisapride.[2][3] This metabolite was identified as being pharmacologically active.
The recognition that different enantiomers of a drug can possess distinct pharmacological properties and safety profiles led to the investigation of the individual stereoisomers of norcisapride. Sepracor Inc. pursued the development of the optically pure (+)-enantiomer, this compound (Ticalopride), with the hypothesis that it might offer an improved therapeutic window over racemic cisapride, potentially with a better safety profile, particularly concerning the cardiovascular side effects associated with the parent drug.[4] A patent for the use of optically pure this compound for treating emesis and central nervous system disorders was granted in 1998.[4] The development of this compound reached Phase II clinical trials for the treatment of GERD and gastroparesis.[5]
Mechanism of Action
This compound exerts its prokinetic effects primarily through its agonist activity at the serotonin 5-HT4 receptor.[5] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase.
5-HT4 Receptor Signaling Pathway
The binding of this compound to the 5-HT4 receptor on enteric neurons triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which is thought to modulate ion channels, leading to enhanced acetylcholine (ACh) release from the presynaptic nerve terminals in the myenteric plexus.[5] The increased availability of ACh in the synaptic cleft stimulates muscarinic receptors on smooth muscle cells, resulting in increased gastrointestinal motility, including enhanced esophageal sphincter tone, accelerated gastric emptying, and increased intestinal peristalsis.[5][6]
Figure 1: this compound signaling pathway via the 5-HT4 receptor.
Pharmacological Profile
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. The affinity is typically expressed as the inhibition constant (Ki) or the concentration of the ligand that inhibits 50% of the specific binding of a radioligand (IC50). For 5-HT4 receptors, a common radioligand used is [3H]-GR113808.
Table 1: Representative 5-HT4 Receptor Binding Affinities of Related Compounds
| Compound | Receptor | pKi | Ki (nM) | Reference |
| Cisapride | human 5-HT4(c) | 7.1 | ~79 | [7] |
| Prucalopride | human 5-HT4a | 8.6 | 2.5 | [5] |
| Prucalopride | human 5-HT4b | 8.1 | ~8 | [5] |
Note: Specific Ki values for this compound are not publicly available. The data presented are for comparative purposes.
Functional Potency
Functional assays measure the biological response elicited by a ligand. For 5-HT4 receptor agonists, a common method is to measure the accumulation of intracellular cAMP in cells expressing the receptor. The potency is often expressed as the half-maximal effective concentration (EC50).
Table 2: Representative Functional Potency of Related 5-HT4 Receptor Agonists
| Compound | Assay | pEC50 | EC50 (nM) | Reference |
| Cisapride | cAMP accumulation (h5-HT4(c)) | 7.4 | ~40 | [7] |
| Prucalopride | cAMP accumulation (h5-HT4(c)) | 7.9 | ~13 | [7] |
| Prucalopride | Contraction (guinea pig colon) | 7.48 | ~33 | [5] |
Note: Specific EC50 values for this compound are not publicly available. The data presented are for comparative purposes.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, standard methodologies for assessing 5-HT4 receptor agonists are well-established.
Radioligand Binding Assay (Representative Protocol)
This protocol is a generalized procedure for determining the binding affinity of a test compound to the 5-HT4 receptor.
Figure 2: Generalized workflow for a 5-HT4 receptor radioligand binding assay.
cAMP Functional Assay (Representative Protocol)
This protocol outlines a typical procedure for measuring the functional agonistic activity of a compound at the 5-HT4 receptor.
Figure 3: Generalized workflow for a 5-HT4 receptor cAMP functional assay.
Enantioselective Synthesis
A specific, detailed protocol for the enantioselective synthesis of this compound is not publicly available. However, the synthesis would likely involve the coupling of two key intermediates: an optically active piperidine derivative and a substituted benzoic acid moiety. The synthesis of the related compound prucalopride often involves the condensation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine.[2] A potential synthetic route for this compound would likely follow a similar convergent strategy, employing an enantiomerically pure piperidine starting material.
Clinical Development and Therapeutic Potential
This compound (Ticalopride) was investigated for its therapeutic potential in treating gastrointestinal motility disorders.
Investigated Indications
-
Gastroesophageal Reflux Disease (GERD): By increasing lower esophageal sphincter pressure and accelerating esophageal clearance, this compound was expected to reduce the symptoms of GERD.[5]
-
Gastroparesis: Through its prokinetic effects on the stomach, this compound aimed to improve delayed gastric emptying and alleviate symptoms such as nausea, vomiting, and early satiety.[5]
Clinical Trials
This compound progressed to Phase II clinical trials.[5] However, detailed results from these trials are not widely published in the peer-reviewed literature. The development of Ticalopride appears to have been discontinued, and the reasons for this are not publicly documented. This could be due to a variety of factors, including insufficient efficacy, unfavorable side-effect profile, or strategic business decisions.
Conclusion
This compound represents a logical step in the evolution of prokinetic agents, moving from a racemic parent drug to a single, active enantiomer metabolite. Its mechanism as a selective 5-HT4 receptor agonist held promise for the treatment of common gastrointestinal motility disorders. While its clinical development was not completed, the study of this compound has contributed to the broader understanding of 5-HT4 receptor pharmacology and the importance of stereochemistry in drug design. Further research into selective 5-HT4 agonists continues, with the goal of developing effective and safe treatments for patients with debilitating gastrointestinal conditions.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Prucalopride Succinate | 5-HT Receptor | TargetMol [targetmol.com]
- 3. americanforegutsociety.org [americanforegutsociety.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
(+)-Norcisapride and the Enteric Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride, also known as Ticalopride, is the active metabolite of cisapride, a once widely used prokinetic agent.[1] Like its parent compound, this compound is understood to exert its effects on the gastrointestinal (GI) tract primarily through the modulation of the enteric nervous system (ENS), the intrinsic neuronal network of the gut.[1] This technical guide provides a comprehensive overview of the interaction between this compound and the ENS, with a focus on its mechanism of action, relevant signaling pathways, and the experimental protocols required for its characterization.
While specific quantitative pharmacological data for this compound is limited in publicly available literature, this guide will leverage data from its parent compound, cisapride, and other well-characterized 5-HT4 receptor agonists to infer its expected properties and to provide a framework for its further investigation.
Core Mechanism of Action: 5-HT4 Receptor Agonism
The primary mechanism of action for this compound is agonism at the serotonin type 4 (5-HT4) receptor.[1] These receptors are expressed on various cells within the GI tract, including enteric neurons.[2][3] Stimulation of 5-HT4 receptors on cholinergic neurons within the myenteric plexus enhances the release of acetylcholine (ACh).[4][5] This increased ACh availability then acts on muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility and transit.[5]
Signaling Pathway
The activation of the 5-HT4 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. As a Gs-protein coupled receptor, its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[6] This rise in cAMP activates Protein Kinase A (PKA), which is thought to phosphorylate downstream targets involved in facilitating neurotransmitter release.[6]
Data Presentation: Comparative Pharmacology
To provide a quantitative context for the expected activity of this compound, the following tables summarize the pharmacological data for its parent compound, cisapride, and other key 5-HT4 receptor agonists. It is important to note that while cisapride is a potent 5-HT4 agonist, its clinical use was curtailed due to off-target effects, primarily the blockade of the hERG potassium channel, which is associated with cardiac arrhythmias.[7][8] Newer agents like prucalopride were designed for higher selectivity.[9][10]
Table 1: 5-HT4 Receptor Binding Affinity and Functional Potency
| Compound | Receptor Binding (pKi) | Functional Assay (pEC50) |
| Cisapride | 7.4 | 7.4 |
| Prucalopride | 8.6 (5-HT4a), 8.1 (5-HT4b) | 7.9 |
| Tegaserod | Not specified | 8.7 |
| Mosapride | Not specified | 6.3 |
| TD-8954 | 9.8 | 9.3 |
Data compiled from multiple sources.[2][11]
Table 2: Selectivity Profile of 5-HT4 Agonists
| Compound | Primary Target | Key Off-Target Interactions |
| Cisapride | 5-HT4 Agonist | hERG channel blocker (IC50 = 9.4 nM)[7] |
| Tegaserod | 5-HT4 Agonist | 5-HT1 and 5-HT2 receptor affinity[8] |
| Prucalopride | Highly Selective 5-HT4 Agonist | Minimal affinity for other receptors/channels at therapeutic doses[10][12] |
Experimental Protocols
The following protocols outline key experiments for characterizing the effects of a 5-HT4 agonist like this compound on the enteric nervous system.
Isolation and Primary Culture of Myenteric Neurons
This protocol is foundational for subsequent in vitro studies, such as electrophysiology and immunocytochemistry. It involves the enzymatic digestion of the longitudinal muscle with attached myenteric plexus (LMMP).[1][13]
Methodology:
-
Tissue Harvest: Euthanize a laboratory animal (e.g., mouse or guinea pig) and dissect a segment of the small intestine (e.g., ileum).
-
LMMP Preparation: Carefully peel the LMMP away from the underlying circular muscle and mucosa.
-
Enzymatic Digestion: Mince the LMMP and incubate in a solution containing enzymes like collagenase and protease to dissociate the ganglia.[14]
-
Cell Plating: After digestion and centrifugation to pellet the cells, resuspend the enteric neurons and glia in a suitable culture medium and plate them on coated coverslips (e.g., with Poly-L-Lysine and laminin).[15][16]
-
Culture: Maintain the cells in an incubator at 37°C with 5% CO2. Neurons are typically ready for experimental use after 1-7 days in culture.[13]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical properties of individual cultured myenteric neurons and how they are modulated by a test compound.[17]
Methodology:
-
Preparation: Place a coverslip with cultured myenteric neurons in a recording chamber on an inverted microscope and perfuse with an external physiological solution.
-
Patch Pipette: Approach a neuron with a glass micropipette filled with an internal solution.
-
Seal Formation: Form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette to gain electrical access to the cell's interior.
-
Recording: In current-clamp mode, measure the resting membrane potential and action potential firing in response to current injections. In voltage-clamp mode, measure specific ion channel currents.
-
Drug Application: Perfuse this compound into the bath at various concentrations to determine its effects on neuronal excitability, synaptic inputs, and specific currents.
Acetylcholine (ACh) Release Assay
This assay directly measures the primary functional output of 5-HT4 receptor activation on cholinergic enteric neurons.[4][18]
Methodology:
-
Tissue Preparation: Use LMMP strips from the guinea pig ileum.
-
Loading: Incubate the tissue with [3H]-choline, which is taken up by cholinergic neurons and converted to [3H]-ACh.
-
Superfusion: Place the loaded tissue in a superfusion chamber and wash with a physiological salt solution to remove excess radioactivity.
-
Stimulation: Elicit ACh release by electrical field stimulation.
-
Sample Collection: Collect fractions of the superfusate before, during, and after stimulation.
-
Drug Application: Add this compound to the superfusion solution to determine its effect on both basal and stimulus-evoked [3H]-ACh release.
-
Quantification: Measure the radioactivity in the collected fractions using liquid scintillation counting.
Neuronal Survival and Apoptosis (TUNEL) Assay
Studies have shown that 5-HT4 receptor activation can be neuroprotective and promote neurogenesis.[19][20][21] This assay quantifies apoptosis in cultured enteric neurons.
Methodology:
-
Cell Culture: Culture myenteric neurons as described previously.
-
Induce Apoptosis: Expose the neurons to an apoptotic stimulus (e.g., oxidative stress with H2O2). A subset of cultures should be pre-treated with this compound.[22]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them to allow entry of the labeling enzyme.[19]
-
TUNEL Reaction: Incubate the cells with a solution containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or a fluorescent analog). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[23]
-
Detection: If using BrdUTP, detect with a fluorescently labeled anti-BrdU antibody. If using a fluorescent dUTP, visualize directly.[23]
-
Imaging and Quantification: Use fluorescence microscopy to image the cells. Apoptotic cells will be TUNEL-positive. Counterstain with a pan-neuronal marker to identify the total neuron population and calculate the percentage of apoptotic neurons.[19]
cAMP Accumulation Assay
This is a direct functional assay to confirm that a compound activates the 5-HT4 receptor and to determine its potency and efficacy in a cellular context.[24][25]
Methodology:
-
Cell Line: Use a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Cell Plating: Plate the cells in a multi-well plate.
-
Assay Conditions: Incubate the cells in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes at room temperature).[26]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[26]
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound is a 5-HT4 receptor agonist that is expected to enhance gastrointestinal motility by stimulating acetylcholine release from enteric neurons. While direct pharmacological data on this specific metabolite is scarce, the well-established role of the 5-HT4 receptor in the enteric nervous system provides a strong basis for its mechanism of action. The comparative data from its parent compound, cisapride, and newer, more selective 5-HT4 agonists, underscore the importance of receptor selectivity for a favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound or any novel 5-HT4 agonist, enabling a thorough investigation of its effects on enteric neuron physiology and its potential as a therapeutic agent for motility disorders. Further studies are required to definitively establish the potency, selectivity, and neuroprotective effects of this compound.
References
- 1. Frontiers | Isolation and transfection of myenteric neurons from mice for patch-clamp applications [frontiersin.org]
- 2. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of 5-HT4 receptor activation on acetylcholine release in human large intestine with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of prucalopride, a novel enterokinetic agent, on isolated atrial myocytes from patients treated with beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonclinical Cardiovascular Studies of Prucalopride, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An In-vitro Preparation of Isolated Enteric Neurons and Glia from the Myenteric Plexus of the Adult Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of acetylcholine release from enzyme-dissociated myenteric ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. jove.com [jove.com]
- 17. Electrophysiological characteristics of enteric neurons isolated from the Immortomouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition by cannabinoid receptor agonists of acetylcholine release from the guinea-pig myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-HT4 receptor-mediated neuroprotection and neurogenesis in the enteric nervous system of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prucalopride exerts neuroprotection in human enteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. resources.revvity.com [resources.revvity.com]
- 26. m.youtube.com [m.youtube.com]
In Vitro Characterization of (+)-Norcisapride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride, also known as Ticalopride, is the principal active metabolite of cisapride, a once-widely used gastroprokinetic agent. Cisapride exerts its primary pharmacological effect through the agonism of serotonin 5-HT4 receptors, which enhances acetylcholine release in the myenteric plexus, thereby stimulating gastrointestinal motility.[1] The metabolism of cisapride to this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4 through N-dealkylation.
While the pharmacological activity of cisapride's metabolites has been reported to be negligible compared to the parent compound, a thorough in vitro characterization is crucial for a complete understanding of its pharmacological and toxicological profile. This technical guide provides a summary of the available in vitro data for this compound, alongside detailed experimental protocols for key assays relevant to its characterization.
Quantitative In Vitro Pharmacology
Limited quantitative in vitro pharmacological data for this compound is available in the public domain. The following tables summarize the available data for the parent compound, cisapride, and a related selective 5-HT4 agonist, prucalopride, to provide context.
Table 1: 5-HT4 Receptor Binding Affinity
| Compound | Receptor Subtype | Radioligand | Preparation | Ki (nM) | pKi | Reference |
| This compound | Human 5-HT4 | [3H]-GR113808 | HEK293 cell membranes | Not Available | Not Available | |
| Cisapride | Human 5-HT4(c) | [3H]-GR113808 | HEK293 cell membranes | ~79.4 | 7.1 | [2] |
| Prucalopride | Human 5-HT4a | [3H]-GR113808 | CHO-K1 cells | 2.5 | 8.6 | [3] |
| Prucalopride | Human 5-HT4b | [3H]-GR113808 | CHO-K1 cells | 7.9 | 8.1 | [3] |
Table 2: 5-HT4 Receptor Functional Activity (cAMP Assay)
| Compound | Receptor Subtype | Cell Line | EC50 (nM) | pEC50 | Intrinsic Activity | Reference |
| This compound | Human 5-HT4 | Not Specified | Not Available | Not Available | Not Available | |
| Cisapride | Human 5-HT4(c) | HEK293 cells | ~39.8 | 7.4 | Full Agonist | [2] |
| Prucalopride | Human 5-HT4(c) | HEK293 cells | ~12.6 | 7.9 | Full Agonist | [2] |
Table 3: hERG Channel Binding Affinity
| Compound | Preparation | IC50 (nM) | Reference |
| This compound | Not Specified | Not Available | |
| Cisapride | HEK293 cells | 6.5 - 44.5 | [4][5] |
| Cisapride | CHO-K1 cells | 16.4 - 23.6 | [6] |
Signaling Pathway and Metabolism
The primary mechanism of action of cisapride, and presumably this compound, involves the activation of the 5-HT4 receptor, a Gs-protein coupled receptor. This activation leads to a cascade of intracellular events culminating in the desired physiological response.
The metabolic conversion of cisapride to this compound is a critical step in its biotransformation.
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of compounds like this compound.
Radioligand Binding Assay for 5-HT4 Receptor
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT4 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (e.g., [3H]-GR113808), and varying concentrations of the test compound (this compound).
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT4 receptor ligand (e.g., unlabeled GR113808).
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for 5-HT4 Receptor
This protocol describes a cell-based functional assay to determine the potency (EC50) and efficacy of a test compound as a 5-HT4 receptor agonist by measuring the accumulation of cyclic AMP (cAMP).
Methodology:
-
Cell Culture:
-
Culture HEK293 or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor in appropriate growth medium.
-
Seed the cells into 96-well or 384-well plates and allow them to attach and grow to a suitable confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
Aspirate the growth medium from the cells and wash with assay buffer.
-
Add the test compound dilutions to the cells. Include a known 5-HT4 agonist as a positive control and buffer alone as a negative control.
-
To prevent the degradation of cAMP, perform the stimulation in the presence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a sensitive detection method such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP for a specific antibody.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where binding of components leads to a luminescent signal.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay format for detecting and quantifying cAMP.
-
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration (or signal) against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) by fitting the data to a sigmoidal dose-response equation.
-
The intrinsic activity of the test compound can be determined by comparing its Emax to that of a known full agonist.
-
Conclusion
The in vitro characterization of this compound, the primary metabolite of cisapride, is an essential component of its overall pharmacological assessment. While direct quantitative data on its interaction with the 5-HT4 receptor and other potential off-targets are not extensively available in the literature, the provided experimental protocols offer a robust framework for conducting such investigations. The established role of cisapride as a potent 5-HT4 receptor agonist and a significant hERG channel blocker underscores the importance of thoroughly characterizing its metabolites to fully comprehend their potential contributions to both efficacy and safety. Further research is warranted to elucidate the complete in vitro pharmacological profile of this compound.
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 3. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of (+)-Norcisapride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Norcisapride, also known as ticalopride, is the principal and pharmacologically active metabolite of the gastrointestinal prokinetic agent cisapride. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, receptor binding affinity, functional activity, and potential clinical implications. The primary mechanism of action of this compound is the stimulation of serotonin 5-HT4 receptors, which leads to enhanced acetylcholine release in the myenteric plexus and subsequent promotion of gastrointestinal motility. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound is a benzamide derivative and the N-dealkylated metabolite of cisapride. Cisapride was formerly used to treat various gastrointestinal motility disorders but was largely withdrawn from the market due to concerns about cardiac arrhythmias associated with hERG channel blockade. Understanding the pharmacological profile of its active metabolite, this compound, is crucial for evaluating its therapeutic potential and safety. This document consolidates the current knowledge on the pharmacological characteristics of this compound.
Mechanism of Action
The primary mechanism of action of this compound, similar to its parent compound cisapride, is the agonism of serotonin 5-HT4 receptors.[1] Activation of these G-protein coupled receptors in the enteric nervous system stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately facilitates the release of acetylcholine from cholinergic neurons in the myenteric plexus.[1] The increased availability of acetylcholine enhances gastrointestinal smooth muscle contraction and coordination, resulting in accelerated gastric emptying and intestinal transit.[1][2]
Signaling Pathway of this compound at the 5-HT4 Receptor
Caption: 5-HT4 receptor activation by this compound.
Quantitative Pharmacological Data
While specific quantitative binding affinity (Ki) and functional potency (EC50) values for this compound are not extensively reported in publicly available literature, the activity of its parent compound, cisapride, provides a strong indication of its pharmacological profile.
Table 1: Receptor Binding and Functional Activity of Cisapride
| Receptor/Ion Channel | Parameter | Value (nM) | Species/Tissue | Reference |
| 5-HT4 | EC50 | 140 | - | |
| hERG K+ Channel | IC50 | 6.5 | HEK293 cells | [3] |
| hERG K+ Channel | IC50 | 9.4 | - | |
| hERG K+ Channel | IC50 | 16.4 | CHO-K1 cells | [4][5] |
| hERG K+ Channel | IC50 | 23.6 (at 37°C) | CHO-K1 cells | [4] |
| hERG K+ Channel | IC50 | 44.5 | Mammalian cells | [3][6] |
| hERG K+ Channel | IC50 | 630 | Xenopus oocytes (2K solution) | [1] |
| Kv1.5 K+ Channel | IC50 | 21,200 | Mammalian cells | [6] |
Note: The variability in hERG IC50 values can be attributed to different experimental conditions, such as cell type, temperature, and electrophysiological protocol.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacological profile of a compound. Below are generalized protocols for key experiments relevant to the study of this compound.
Radioligand Binding Assay for 5-HT4 Receptors
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT4 receptor by this compound.
Materials:
-
Membrane preparations from cells expressing 5-HT4 receptors (e.g., guinea pig striatum).[7][8]
-
Radioligand: [3H]-GR113808 (a selective 5-HT4 antagonist).[7][8]
-
Test compound: this compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of [3H]-GR113808 and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 ligand.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay for 5-HT4 Receptor Agonism
This assay measures the functional consequence of 5-HT4 receptor activation by quantifying the production of the second messenger, cAMP.
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production via the 5-HT4 receptor.
Materials:
-
Whole cells expressing 5-HT4 receptors (e.g., CHO or HEK293 cells).
-
Test compound: this compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable detection method according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value (concentration of this compound that produces 50% of the maximal response).
Workflow for cAMP Functional Assay
Caption: Workflow for a cell-based cAMP functional assay.
In Vivo Effects
In vivo studies have primarily focused on cisapride, demonstrating its prokinetic effects across the gastrointestinal tract. Cisapride has been shown to enhance gastric emptying of both liquids and solids in dogs and humans.[2][10] It also increases the amplitude and coordination of antral, pyloric, and duodenal contractions.[2] Given that this compound is the active metabolite, it is expected to mediate these in vivo effects. However, specific in vivo studies solely investigating this compound are not widely available.
Selectivity Profile and Off-Target Effects
A critical aspect of the pharmacological profile of any drug candidate is its selectivity. For this compound, the most significant off-target effect of its parent compound, cisapride, is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel.[3][6] This action can prolong the QT interval of the electrocardiogram, leading to a risk of serious cardiac arrhythmias. As shown in Table 1, cisapride is a potent blocker of the hERG channel, with IC50 values in the low nanomolar range in some studies.[3] The affinity of this compound for the hERG channel is a critical determinant of its cardiovascular safety profile, though specific data for the metabolite is sparse. Cisapride has a much lower affinity for other potassium channels, such as Kv1.5.[6]
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of cisapride on gastric emptying and ileal transit time of balanced liquid meal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of (+)-Norcisapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride, also known as ticalopride, is the principal active metabolite of cisapride, a once-widely used gastroprokinetic agent.[1] Like its parent compound, this compound exerts its primary pharmacological effect through agonism of the serotonin 5-HT4 receptor.[2] Activation of the 5-HT4 receptor in the enteric nervous system enhances acetylcholine release, leading to increased gastrointestinal motility.[1][3] However, a significant safety concern with cisapride was its off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[4][5] Therefore, a thorough in vitro evaluation of this compound is critical to characterize both its on-target efficacy and its potential for cardiac liability.
These application notes provide detailed protocols for the in vitro assessment of this compound, focusing on its interaction with the 5-HT4 receptor and the hERG potassium channel.
Data Presentation
The following tables summarize the key in vitro pharmacological parameters for this compound and its parent compound, cisapride.
Table 1: 5-HT4 Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [³H]-GR113808 | CHO-K1 cells expressing human 5-HT4(a) receptor | Data not available | |
| Cisapride | [³H]-GR113808 | HEK293 cells expressing human 5-HT4(c) receptor | ~79.4 (pKi 7.1) | [6] |
Table 2: 5-HT4 Receptor Functional Activity (cAMP Accumulation)
| Compound | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Cells expressing human 5-HT4 receptor | EC50 | Data not available | |
| Cisapride | HEK-293 cells expressing human 5-HT4(c) receptor | EC50 | 140 | [6] |
Table 3: hERG Potassium Channel Inhibition
| Compound | Cell Line | Parameter | Value (nM) | Reference |
| This compound | HEK293 cells expressing hERG | IC50 | Data not available | |
| Cisapride | CHO-K1 cells expressing hERG | IC50 | 16.4 - 23.6 | [4] |
| Cisapride | HEK293 cells expressing hERG | IC50 | 6.5 | [1] |
Experimental Protocols
5-HT4 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is adapted from studies on 5-HT4 receptor agonists and is suitable for determining the binding affinity (Ki) of this compound.
Objective: To determine the binding affinity of this compound for the human 5-HT4 receptor by measuring its ability to compete with a specific radiolabeled antagonist, [³H]-GR113808.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-GR113808
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor.
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Non-specific Binding Control: 10 µM unlabeled GR113808 or another potent 5-HT4 antagonist.
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Plate shaker
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT4 receptor to a high density.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-GR113808 (at a concentration close to its Kd, typically 0.1-0.5 nM), and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-GR113808, and 100 µL of cell membrane suspension.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]-GR113808, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-GR113808) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT4 Receptor Functional Assay (cAMP Accumulation)
This protocol measures the functional agonistic activity of this compound at the 5-HT4 receptor.
Objective: To determine the potency (EC50) of this compound in stimulating intracellular cyclic AMP (cAMP) production in cells expressing the human 5-HT4 receptor.
Materials:
-
Test Compound: this compound
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.
-
Cell Culture Medium
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)
-
384-well white opaque plates
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and resuspend them in stimulation buffer to the desired density (typically 2,000-10,000 cells per well, to be optimized).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the this compound dilutions to the appropriate wells. Include wells with stimulation buffer only as a basal control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding detection reagents to the wells.
-
Incubate for the recommended time (usually 60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the assay format (e.g., measuring fluorescence or luminescence).
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)
This protocol is essential for assessing the potential cardiac safety of this compound.
Objective: To determine the inhibitory effect (IC50) of this compound on the hERG potassium channel current.
Materials:
-
Test Compound: this compound
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication.
Protocol:
-
Cell Preparation:
-
Culture hERG-expressing cells on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of the patch-clamp setup and perfuse with extracellular solution.
-
-
Electrophysiological Recording:
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
Record baseline hERG currents in the extracellular solution until a stable response is achieved.
-
-
Compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the extracellular solution.
-
Apply increasing concentrations of this compound to the cell via the perfusion system, allowing the current to reach a steady-state at each concentration.
-
-
Data Acquisition and Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration of this compound.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the hERG current) by fitting the data with a Hill equation.
-
Mandatory Visualizations
Caption: Workflow for the 5-HT4 Receptor Binding Assay.
Caption: Workflow for the 5-HT4 Functional cAMP Assay.
Caption: Workflow for the hERG Patch-Clamp Assay.
Caption: this compound 5-HT4 Receptor Signaling Pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-cardiovascular drugs that inhibit hERG-encoded potassium channels and risk of sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
Chiral Separation of Norcisapride Enantiomers by High-Performance Liquid Chromatography
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the chiral separation of norcisapride enantiomers using High-Performance Liquid Chromatography (HPLC). Norcisapride is the major metabolite of cisapride, and the stereoselective analysis of this compound is crucial for pharmacokinetic and pharmacodynamic studies. The protocol described herein is adapted from established methods for the chiral separation of cisapride and is expected to provide a robust and reproducible separation of norcisapride enantiomers.[1][2] This application note includes a summary of chromatographic conditions, a detailed experimental protocol, and a visual representation of the analytical workflow.
Chromatographic Conditions
A summary of the recommended HPLC conditions for the chiral separation of norcisapride is presented in the table below. These conditions are based on a successful method developed for the parent drug, cisapride, and may require minor optimization for norcisapride.[1][2]
| Parameter | Recommended Condition |
| Column | Chiralcel OJ (250 x 4.6 mm) |
| Mobile Phase | Ethanol:Hexane:Diethylamine (35:64.5:0.5, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 276 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard | Clebopride (optional, for quantitative analysis) |
Experimental Protocol
This section provides a step-by-step guide for the chiral separation of norcisapride.
Reagents and Materials
-
Norcisapride reference standard (racemic)
-
Ethanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Diethylamine (DEA)
-
Methanol (for sample dissolution)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
-
A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and a UV detector.
-
Chiralcel OJ (250 x 4.6 mm) chiral column.
-
Data acquisition and processing software.
Preparation of Mobile Phase
-
Carefully measure 350 mL of ethanol, 645 mL of n-hexane, and 5 mL of diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic norcisapride and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
HPLC Analysis
-
Equilibrate the Chiralcel OJ column with the mobile phase at a flow rate of 1.2 mL/min until a stable baseline is achieved. This may take 30-60 minutes.
-
Set the UV detector to a wavelength of 276 nm.
-
Inject 20 µL of each standard solution into the HPLC system.
-
Record the chromatograms and determine the retention times for the two enantiomers of norcisapride.
System Suitability
Before running the samples, perform a system suitability test to ensure the chromatographic system is performing adequately. The following parameters should be checked:
-
Resolution (Rs): The resolution between the two enantiomeric peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Repeatability: The relative standard deviation (RSD) of the peak areas for replicate injections of a standard solution should be less than 2%.
Experimental Workflow
The following diagram illustrates the logical flow of the chiral HPLC analysis of norcisapride.
Discussion
The use of a polysaccharide-based chiral stationary phase, such as the Chiralcel OJ, is a common and effective strategy for the separation of enantiomers of pharmaceutical compounds.[3] The mobile phase, consisting of a mixture of a polar solvent (ethanol), a non-polar solvent (hexane), and a basic additive (diethylamine), provides the necessary environment for differential interactions between the enantiomers and the chiral stationary phase, leading to their separation. The basic additive, diethylamine, is particularly important for improving the peak shape and resolution of basic compounds like norcisapride.
It is important to note that the retention times and resolution may vary depending on the specific column batch, system dead volume, and the exact mobile phase composition. Therefore, minor adjustments to the mobile phase composition (e.g., the percentage of ethanol) may be necessary to optimize the separation. This method provides a strong foundation for the development of a validated analytical procedure for the chiral separation of norcisapride in various matrices.
References
- 1. Stereoselective determination of cisapride, a prokinetic agent, in human plasma by chiral high-performance liquid chromatography with ultraviolet detection: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Radioligand Binding Assay for (+)-Norcisapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride, also known as Ticalopride, is the primary active metabolite of cisapride, a gastroprokinetic agent. Its pharmacological activity is primarily attributed to its agonist activity at the serotonin 4 (5-HT4) receptor.[1] Stimulation of the 5-HT4 receptor in the enteric nervous system leads to enhanced acetylcholine release, which in turn increases gastrointestinal motility.[1] Consequently, this compound has been investigated for its therapeutic potential in conditions such as gastroesophageal reflux disease (GERD) and gastroparesis.
Radioligand binding assays are a fundamental tool for characterizing the interaction of a ligand, such as this compound, with its receptor. These assays allow for the determination of key binding parameters, including the affinity of the ligand for the receptor (Kᵢ or IC₅₀). This document provides detailed application notes and protocols for conducting a radioligand binding assay for this compound with the 5-HT4 receptor.
Data Presentation
| Compound | Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| Cisapride | 5-HT4 | [³H]GR113808 | Rat cloned receptor | 122 |
Kᵢ: Inhibitory constant, a measure of binding affinity.
Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response, such as the enhancement of acetylcholine release in neurons.
An alternative, G-protein independent signaling pathway for the 5-HT4 receptor has also been described, which involves the activation of the Src tyrosine kinase and the subsequent phosphorylation of the extracellular signal-regulated kinase (ERK).
Diagram of the 5-HT4 Receptor Signaling Pathway
References
Animal Models for Efficacy Testing of (+)-Norcisapride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride, also known as Ticalopride, is the active metabolite of cisapride and functions as a selective serotonin 5-HT4 receptor agonist.[1] Activation of the 5-HT4 receptor in the gastrointestinal (GI) tract stimulates the release of acetylcholine, which in turn enhances GI motility.[2][3] This mechanism of action makes this compound a promising candidate for the treatment of disorders characterized by impaired GI motility, such as gastroparesis and chronic constipation.[1][4] Furthermore, 5-HT4 receptor agonists have been shown to possess cognitive-enhancing properties, suggesting a potential therapeutic role in cognitive disorders.[5][6][7]
These application notes provide detailed protocols for preclinical efficacy testing of this compound in established animal models for both prokinetic and nootropic effects.
Signaling Pathway of 5-HT4 Receptor Agonists
I. Efficacy Testing for Gastrointestinal Motility Disorders
Animal models are crucial for evaluating the prokinetic effects of this compound.[4][8] Rodents, such as rats and mice, are commonly used due to their well-characterized GI physiology and the availability of validated disease models.[9]
A. Gastroparesis Models
Gastroparesis is characterized by delayed gastric emptying in the absence of mechanical obstruction. Animal models can be induced pharmacologically to mimic this condition.
This model utilizes the α2-adrenergic agonist clonidine to inhibit antroduodenal motility and delay gastric emptying.[8][10]
Experimental Protocol:
-
Animals: Adult beagle dogs of either sex.
-
Housing: Individually housed with free access to water. Food is withheld for 18 hours prior to the experiment.
-
Induction of Gastroparesis: Administer clonidine (e.g., 30 µg/kg, subcutaneously) 30 minutes before the test meal.
-
Test Meal: A solid meal (e.g., cooked egg yolk labeled with a non-absorbable marker like phenol red or radiolabeled tracer) is given.
-
Drug Administration: this compound or vehicle is administered intravenously or orally at a predetermined time before or after the test meal.
-
Gastric Emptying Measurement:
-
Phenol Red Method: Euthanize animals at a specific time point (e.g., 60 minutes) after the meal. The stomach is ligated and removed. The amount of phenol red remaining in the stomach is quantified spectrophotometrically.
-
Radioscintigraphy: If using a radiolabeled meal, gastric emptying can be monitored non-invasively over time using a gamma camera.
-
-
Data Analysis: The percentage of gastric emptying is calculated and compared between treatment groups.
Table 1: Expected Efficacy of a 5-HT4 Agonist in a Canine Gastroparesis Model
| Treatment Group | Dose (mg/kg) | Route | Gastric Emptying of Solids (%) |
| Vehicle Control | - | IV | 25 ± 5 |
| Clonidine | 0.03 | SC | 10 ± 3* |
| This compound | 0.1 | IV | 35 ± 6 |
| This compound | 1.0 | IV | 50 ± 8 |
*p < 0.05 compared to Vehicle Control; **p < 0.05 compared to Clonidine group. Data are hypothetical and based on typical results for 5-HT4 agonists.[10]
B. Constipation Models
Animal models of constipation are typically induced by pharmacological agents that inhibit GI motility.[9]
Loperamide, an opioid receptor agonist, is commonly used to induce constipation by reducing intestinal motility and secretion.[9]
Experimental Protocol:
-
Animals: Adult male Wistar rats.
-
Housing: Individually housed in metabolic cages to allow for fecal collection.
-
Induction of Constipation: Administer loperamide (e.g., 5 mg/kg, orally) once or twice daily for several days.
-
Drug Administration: this compound or vehicle is administered orally during the loperamide treatment period.
-
Parameters Measured:
-
Fecal Pellet Output: Number and weight of fecal pellets are recorded daily.
-
Fecal Water Content: Fecal pellets are collected and weighed before and after drying in an oven.
-
Gastrointestinal Transit Time: A non-absorbable marker (e.g., carmine red or charcoal meal) is administered orally. The time taken for the first appearance of the colored feces is recorded.
-
-
Data Analysis: The measured parameters are compared between the different treatment groups.
Table 2: Expected Efficacy of a 5-HT4 Agonist in a Rat Loperamide-Induced Constipation Model
| Treatment Group | Dose (mg/kg/day) | Route | Fecal Pellet Output ( g/24h ) | Fecal Water Content (%) | Gastrointestinal Transit Time (min) |
| Vehicle Control | - | PO | 5.2 ± 0.8 | 45 ± 5 | 150 ± 20 |
| Loperamide | 5 | PO | 1.8 ± 0.5 | 25 ± 4 | 300 ± 30* |
| This compound | 1 | PO | 3.5 ± 0.6 | 35 ± 5 | 220 ± 25 |
| This compound | 5 | PO | 4.8 ± 0.7 | 42 ± 6 | 170 ± 22 |
*p < 0.05 compared to Vehicle Control; **p < 0.05 compared to Loperamide group. Data are hypothetical and based on typical results for 5-HT4 agonists.[11][12]
II. Efficacy Testing for Cognitive Enhancement
Animal models of cognitive impairment are essential for evaluating the nootropic potential of this compound.[13][14] These models often involve inducing a temporary cognitive deficit using pharmacological agents.[1][5]
A. Scopolamine-Induced Amnesia in Mice
Scopolamine, a muscarinic receptor antagonist, is widely used to induce deficits in learning and memory, mimicking aspects of cognitive impairment.[5]
Experimental Protocol:
-
Animals: Adult male Swiss albino mice.
-
Behavioral Test:
-
Morris Water Maze: A circular pool filled with opaque water with a hidden platform. Mice are trained to find the platform using spatial cues.
-
Elevated Plus Maze: Used to assess learning and memory based on the natural aversion of mice to open spaces.
-
-
Drug Administration:
-
This compound or vehicle is administered orally or intraperitoneally (IP) 30-60 minutes before the training session.
-
Scopolamine (e.g., 1 mg/kg, IP) is administered 15-30 minutes before the training session to induce amnesia.
-
-
Parameters Measured:
-
Morris Water Maze: Escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).
-
Elevated Plus Maze: Transfer latency (time to move from the open arm to the closed arm).
-
-
Data Analysis: The performance of the different treatment groups is compared.
Table 3: Expected Efficacy of a 5-HT4 Agonist in a Mouse Scopolamine-Induced Amnesia Model (Morris Water Maze)
| Treatment Group | Dose (mg/kg) | Route | Escape Latency (seconds) | Time in Target Quadrant (seconds) |
| Vehicle Control | - | PO | 20 ± 4 | 25 ± 5 |
| Scopolamine | 1 | IP | 50 ± 8 | 10 ± 3 |
| This compound | 0.5 | PO | 35 ± 6 | 18 ± 4 |
| This compound | 2.0 | PO | 25 ± 5 | 23 ± 5 |
*p < 0.05 compared to Vehicle Control; **p < 0.05 compared to Scopolamine group. Data are hypothetical and based on typical results for 5-HT4 agonists.
Experimental Workflow for Efficacy Testing
Conclusion
The described animal models and protocols provide a robust framework for the preclinical efficacy evaluation of this compound. For gastrointestinal applications, models of delayed gastric emptying and constipation are recommended to demonstrate prokinetic activity. For cognitive applications, models of induced amnesia are suitable for assessing nootropic effects. The selection of specific models and endpoints should be guided by the intended therapeutic indication and regulatory requirements. Careful dose-response studies are essential to establish the optimal therapeutic window for this compound.
References
- 1. Mild cognitive impairment: animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Opinion on Prucalopride in Gastroparesis and Chronic Constipation Treatment: A Focus on Patient Selection and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of cisapride on chronic idiopathic constipation in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic constipation: lessons from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Food Science of Animal Resources [kosfaj.org]
- 6. Intestinal drug shown to boost memory and cognition | EurekAlert! [eurekalert.org]
- 7. The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha 2-adrenergic model of gastroparesis: validation with renzapride, a stimulator of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of EM574 and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of colonic electrical stimulation and prucalopride on gastrointestinal transit and defecation in a canine model of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays for 5-HT4 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for common cell-based functional assays used to identify and characterize 5-HT4 receptor agonists. The serotonin 4 receptor (5-HT4) is a Gs protein-coupled receptor (GPCR) primarily involved in modulating neurotransmission and gastrointestinal motility. Activation of the 5-HT4 receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] Functional assays are designed to quantify the agonistic activity of test compounds by measuring downstream events in this signaling pathway.
Introduction to 5-HT4 Receptor Signaling
The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G protein, Gs. Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[1][2][3] This increase in intracellular cAMP can then activate protein kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[1] Some studies also suggest that the 5-HT4 receptor can signal through non-canonical pathways, such as Src kinase activation, independent of G protein signaling.[4]
dot digraph "5_HT4_Receptor_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes Agonist [label="5-HT4 Agonist", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="5-HT4 Receptor", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs_protein [label="Gs Protein (αβγ)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Agonist -> Receptor [label="Binds"]; Receptor -> Gs_protein [label="Activates"]; Gs_protein -> AC [label="Activates"]; ATP -> cAMP [label="Converts", arrowhead=open, style=dashed, color="#5F6368"]; AC -> ATP [color="#34A853"]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> Gene_Expression [label="Regulates"]; } dot Figure 1: Canonical 5-HT4 receptor signaling pathway.
Assay Technologies for 5-HT4 Agonist Screening
Several robust cell-based assays are available to screen for and characterize 5-HT4 receptor agonists. The choice of assay depends on factors such as throughput requirements, sensitivity, and the specific aspect of receptor function being investigated. The most common methods include:
-
cAMP Accumulation Assays: These are the most direct functional assays for 5-HT4 receptors, quantifying the increase in intracellular cAMP upon agonist stimulation.
-
Reporter Gene Assays: These assays measure the transcriptional activation of a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).
-
Label-Free Dynamic Mass Redistribution (DMR) Assays: This technology provides an integrated readout of cellular responses, detecting agonist-induced changes in cell morphology and mass distribution in real-time.
Data Presentation: Potency of 5-HT4 Receptor Agonists
The following table summarizes the potency (EC50 values) of several known 5-HT4 receptor agonists determined in various cell-based functional assays.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| 5-HT | cAMP | CHO cells | 3.6 | [5] |
| 5-HT | Relaxation | Rat Oesophagus | 189 ± 15 | [6] |
| 5-HT | Relaxation | Human Colon | 157 ± 4 | [6] |
| 5HT4-LA1 | cAMP | CHO cells | 1.1 | [5] |
| 5HT4-LA2 | cAMP | CHO cells | 18.8 | [5] |
| Prucalopride | cAMP | hCMEC/D3 cells | ~10,000 | [7] |
| Tegaserod | cAMP | HEK-293 cells | pEC50 = 8.6 ± 0.2 | [8] |
| Velusetrag | cAMP | HEK293f-5-HT4(d)-APP(695) | Full agonist | [9] |
| TD-8954 | cAMP | HEK293f-5-HT4(d)-APP(695) | Full agonist | [9] |
| PRX-03140 | cAMP | HEK293f-5-HT4(d)-APP(695) | Partial agonist (18% of 5-HT) | [9] |
| DAU 6236 | Relaxation | Human Colon | 129 ± 16 | [6] |
| SC 53116 | Relaxation | Rat Oesophagus | 91 ± 4 | [6] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-Based)
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure cAMP accumulation in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT4 receptor.
dot digraph "cAMP_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_prep [label="Prepare Cell Suspension\n(e.g., CHO-K1-h5-HT4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dispense_cells [label="Dispense Cells into\n384-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_compounds [label="Add Test Compounds\n(5-HT4 Agonists)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_stim [label="Incubate at RT\n(e.g., 30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_lysis [label="Add Lysis Buffer with\ncAMP-d2 & anti-cAMP Cryptate", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate_detect [label="Incubate at RT\n(e.g., 60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; read_plate [label="Read HTRF Signal", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(EC50 Calculation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_prep; cell_prep -> dispense_cells; dispense_cells -> add_compounds; add_compounds -> incubate_stim; incubate_stim -> add_lysis; add_lysis -> incubate_detect; incubate_detect -> read_plate; read_plate -> analyze; analyze -> end; } dot Figure 2: Workflow for a cAMP accumulation assay.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin/Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity).
-
384-well white opaque microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture: Culture the CHO-K1-h5-HT4 cells at 37°C in a humidified 5% CO2 incubator. Passage the cells before they reach confluency.
-
Cell Preparation: On the day of the assay, harvest the cells and resuspend them in stimulation buffer to the desired concentration (e.g., 300,000 cells/mL).
-
Cell Plating: Dispense 5 µL of the cell suspension (approximately 1,500 cells) into each well of a 384-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds and the reference agonist (e.g., 5-HT) in stimulation buffer. Add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of stimulation buffer only.
-
Stimulation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
Lysis and Detection: Prepare the HTRF detection reagents according to the manufacturer's protocol. Typically, this involves adding a mixture of cAMP-d2 (the fluorescent tracer) and an anti-cAMP antibody conjugated to a fluorescent donor (e.g., Lumi4-Tb cryptate) in a lysis buffer. Add 10 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow for the competitive binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol outlines a reporter gene assay using a luciferase gene under the control of a cAMP Response Element (CRE) in Human Embryonic Kidney (HEK293) cells.
dot digraph "CRE_Luciferase_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; transfection [label="Co-transfect HEK293 Cells\n(h5-HT4 Receptor & CRE-Luciferase Plasmids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plate_cells [label="Plate Transfected Cells\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate_overnight [label="Incubate Overnight\n(37°C, 5% CO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_compounds [label="Add Test Compounds\n(5-HT4 Agonists)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_expression [label="Incubate for 4-6 hours\n(for Luciferase Expression)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="Add Luciferase Assay Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_luminescence [label="Read Luminescence", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(Fold Induction, EC50)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> transfection; transfection -> plate_cells; plate_cells -> incubate_overnight; incubate_overnight -> add_compounds; add_compounds -> incubate_expression; incubate_expression -> add_reagent; add_reagent -> read_luminescence; read_luminescence -> analyze; analyze -> end; } dot Figure 3: Workflow for a CRE-luciferase reporter assay.
Materials:
-
HEK293 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin).
-
Expression vector for the human 5-HT4 receptor.
-
CRE-luciferase reporter vector (e.g., pGL4.29[luc2P/CRE/Hygro]).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
96-well white clear-bottom microplates.
-
Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the 5-HT4 receptor expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Plating: After 24 hours of transfection, detach the cells and seed them into a 96-well white clear-bottom microplate at a density of approximately 30,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the test compounds and reference agonist in serum-free medium. Replace the culture medium in the wells with 100 µL of the compound dilutions.
-
Gene Expression: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for the expression of the luciferase reporter gene.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase assay reagent to each well.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature with gentle rocking to ensure complete cell lysis.
-
Signal Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase expression by dividing the luminescence signal of the treated wells by the signal of the untreated control wells. Plot the fold induction against the log of the agonist concentration and fit the data to determine the EC50 value.
Protocol 3: Label-Free Dynamic Mass Redistribution (DMR) Assay
This protocol provides a general outline for a DMR assay to measure the integrated cellular response to 5-HT4 receptor activation.
dot digraph "DMR_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; plate_cells [label="Plate Cells on Biosensor\nMicroplate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate_adhesion [label="Incubate for Cell Adhesion\n(e.g., Overnight)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_buffer [label="Wash with Assay Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; equilibrate [label="Equilibrate in Label-Free\nDetection System", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline_reading [label="Establish Baseline Reading", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_compounds [label="Add Test Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; realtime_monitoring [label="Monitor DMR Signal\nin Real-Time", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(Kinetic Response, EC50)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> plate_cells; plate_cells -> incubate_adhesion; incubate_adhesion -> wash_buffer; wash_buffer -> equilibrate; equilibrate -> baseline_reading; baseline_reading -> add_compounds; add_compounds -> realtime_monitoring; realtime_monitoring -> analyze; analyze -> end; } dot Figure 4: Workflow for a label-free DMR assay.
Materials:
-
Adherent cell line endogenously or recombinantly expressing the 5-HT4 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Label-free biosensor microplates (e.g., from Corning Epic or Agilent Seahorse).
-
Label-free detection instrument.
Procedure:
-
Cell Plating: Seed the cells into the biosensor microplate at a density that results in a confluent monolayer on the day of the assay.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adhesion and spreading.
-
Buffer Exchange: Gently wash the cells with assay buffer to remove the serum-containing culture medium. Add fresh assay buffer to each well.
-
Equilibration: Place the microplate in the label-free detection instrument and allow the cells to equilibrate for at least 1 hour.
-
Baseline Measurement: Record a stable baseline signal for each well for 10-15 minutes.
-
Compound Addition: Add the test compounds and reference agonist at various concentrations to the wells.
-
Real-Time Monitoring: Immediately begin monitoring the DMR signal in real-time for a period ranging from 30 minutes to several hours.
-
Data Analysis: Analyze the kinetic response profiles. The magnitude of the DMR signal at a specific time point or the area under the curve can be used to generate concentration-response curves and determine EC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. molbio.gu.se [molbio.gu.se]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CYP3A4 Metabolism of (+)-Norcisapride
These application notes provide a comprehensive overview of the in vitro metabolism of (+)-Norcisapride, with a specific focus on the role of Cytochrome P450 3A4 (CYP3A4). The provided protocols are intended for researchers, scientists, and drug development professionals investigating the metabolic pathways of this compound.
Introduction
This compound is the major metabolite of cisapride, a gastroprokinetic agent.[1] Understanding the metabolism of this compound is crucial for characterizing its pharmacokinetic profile and assessing potential drug-drug interactions. In vitro studies have demonstrated that the metabolism of racemic norcisapride is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of an uncharacterized metabolite (UNK).[2] This process follows Michaelis-Menten kinetics.[2]
Data Presentation
The following tables summarize the key quantitative data from in vitro studies on the metabolism of racemic norcisapride and the formation of norcisapride from its parent compound, cisapride, by CYP3A4.
Table 1: Michaelis-Menten Kinetic Parameters for Racemic Norcisapride Metabolism in Human Liver Microsomes (HLMs) [2]
| Substrate | Metabolite | Km (µM) | Vmax (pmol/mg protein/min) |
| (+/-)-Norcisapride | UNK | 107 | 25 |
Table 2: Kinetic Parameters for the Formation of Norcisapride from Cisapride Enantiomers in Human Liver Microsomes (HLMs) [3]
| Substrate | Metabolite | Km (µM) | Vmax (pmol/mg protein/min) |
| (+)-Cisapride | Norcisapride | 18.5 ± 4.7 | 364 ± 284 |
| (-)-Cisapride | Norcisapride | 11.9 ± 4.8 | 203 ± 167 |
Table 3: Inhibition of Racemic Norcisapride Metabolism [2]
| Inhibitor | Concentration | % Inhibition of UNK Formation |
| Ketoconazole | - | 94 ± 0.5 |
Experimental Protocols
This section details the methodologies for key experiments to study the CYP3A4-mediated metabolism of this compound.
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) in Human Liver Microsomes (HLMs)
Objective: To determine the Michaelis-Menten kinetic constants for the metabolism of this compound by CYP3A4 in HLMs.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in incubation buffer to achieve a range of final concentrations (e.g., 0.5 - 200 µM).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine HLMs (final concentration e.g., 0.25 mg/mL), potassium phosphate buffer, and the this compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the formation of the metabolite (UNK) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Plot the reaction velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
-
Protocol 2: CYP3A4 Inhibition Assay
Objective: To evaluate the inhibitory potential of a test compound on the CYP3A4-mediated metabolism of this compound.
Materials:
-
This compound (as the substrate)
-
Recombinant human CYP3A4 (rhCYP3A4) or HLMs
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., Ketoconazole)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare stock solutions of this compound, the test compound, and the positive control inhibitor.
-
Prepare a series of dilutions of the test compound and the positive control.
-
-
Incubation:
-
In separate tubes, combine rhCYP3A4 or HLMs, buffer, and either the test compound, positive control, or vehicle control.
-
Pre-incubate at 37°C for 5 minutes.
-
Add this compound at a concentration close to its Km.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a time within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Analysis:
-
Follow the same procedure as described in Protocol 1 for reaction termination and LC-MS/MS analysis.
-
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence of different concentrations of the test compound and the positive control.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response model.
-
Visualizations
The following diagrams illustrate the metabolic pathway and experimental workflows.
Caption: CYP3A4-mediated metabolism of this compound.
Caption: Experimental workflow for determining kinetic parameters.
Caption: Logical flow of a CYP3A4 inhibition assay.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Involvement in the biotransformation of cisapride and racemic norcisapride in vitro: differential activity of individual human CYP3A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective metabolism of cisapride and enantiomer-enantiomer interaction in human cytochrome P450 enzymes: major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Norcisapride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride, also known as Ticalopride, is the active metabolite of cisapride and functions as a potent and selective agonist of the serotonin 5-HT4 receptor.[1] Its activity at this receptor makes it a valuable tool in research investigating gastrointestinal motility and other physiological processes modulated by the 5-HT4 receptor signaling pathway. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
These application notes provide a detailed protocol for the preparation of this compound stock solutions, along with information on its mechanism of action and a general experimental workflow for its use.
Data Presentation
Due to the limited availability of specific solubility data for this compound, the following table summarizes the chemical properties of this compound and the solubility of a structurally similar 5-HT4 receptor agonist, Prucalopride, to provide an estimated starting point for solvent selection and concentration. Researchers should perform their own solubility tests for precise concentrations.
| Parameter | This compound | Prucalopride (for reference) |
| Molecular Formula | C₁₄H₂₀ClN₃O₃ | C₁₈H₂₆ClN₃O₃ |
| Molecular Weight | 313.78 g/mol | 367.88 g/mol |
| Solubility in DMSO | Data not available | ~10 mg/mL |
| Solubility in Ethanol | Data not available | ~10 mg/mL |
| Aqueous Solubility | Data not available | Sparingly soluble |
| Storage (Solid) | -20°C | -20°C |
| Storage (Stock Solution) | -20°C (recommended) | -80°C for 1 year in solvent |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5%
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.14 mg of this compound (Molecular Weight = 313.78 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 3.14 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). When preparing aqueous working solutions, it is not recommended to store them for more than one day.[2]
Note: The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Mandatory Visualizations
Signaling Pathway of 5-HT4 Receptor Agonists
Caption: Canonical signaling pathway of 5-HT4 receptor activation by this compound.
Experimental Workflow for Testing this compound
Caption: General workflow for in vitro testing of this compound.
References
Techniques for Assessing (+)-Norcisapride Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norcisapride is the primary active metabolite of cisapride, a gastroprokinetic agent. The formation of this compound occurs principally through oxidative N-dealkylation of cisapride, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall[1][2]. Understanding the bioavailability of this compound is crucial for characterizing the overall pharmacokinetics and pharmacodynamics of its parent drug, cisapride. This document provides detailed application notes and protocols for assessing the bioavailability of this compound, focusing on both its formation from cisapride and its potential for direct oral absorption.
The assessment of this compound bioavailability involves a multi-faceted approach, combining in vivo pharmacokinetic studies, in vitro metabolism assays, and in vitro permeability models. These techniques allow researchers to quantify the appearance of this compound in systemic circulation following administration of cisapride, determine its rate of formation, and predict its potential for absorption if administered directly.
Data Presentation: Key Pharmacokinetic and Permeability Parameters
The following tables summarize the types of quantitative data that should be collected and analyzed when assessing the bioavailability of this compound.
Table 1: In Vivo Pharmacokinetic Parameters of this compound Following Oral Administration of Cisapride
| Parameter | Description | Units | Example Value |
| Cmax | Maximum observed plasma concentration | ng/mL | 25.8 |
| Tmax | Time to reach maximum plasma concentration | h | 2.0 |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ng·h/mL | 250 |
| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity | ng·h/mL | 280 |
| t1/2 | Elimination half-life | h | 8.5 |
| Metabolite Ratio | Ratio of this compound AUC to Cisapride AUC | - | 0.45 |
Table 2: In Vitro Metabolic Stability of Cisapride in Human Liver Microsomes
| Parameter | Description | Units | Example Value |
| t1/2 | In vitro half-life | min | 15.2 |
| CLint | Intrinsic clearance | µL/min/mg protein | 45.6 |
| Vmax | Maximum rate of metabolism | pmol/min/mg protein | 320 |
| Km | Michaelis-Menten constant (substrate concentration at half Vmax) | µM | 8.6[2] |
Table 3: In Vitro Permeability of this compound using Caco-2 Cell Monolayers
| Parameter | Description | Units | Example Value |
| Papp (A-B) | Apparent permeability coefficient (Apical to Basolateral) | 10⁻⁶ cm/s | 5.2 |
| Papp (B-A) | Apparent permeability coefficient (Basolateral to Apical) | 10⁻⁶ cm/s | 10.8 |
| Efflux Ratio | Papp (B-A) / Papp (A-B) | - | 2.1 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Humans
Objective: To determine the plasma concentration-time profile of this compound following oral administration of cisapride to healthy human volunteers.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy adult volunteers (e.g., n=17)[3]. Ensure subjects meet all inclusion and exclusion criteria and obtain informed consent.
-
Study Design: A randomized crossover design is often employed[3].
-
Dosing: Administer a single oral dose of cisapride (e.g., 0.07 mg/kg)[3].
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose)[3].
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Quantify the concentrations of both cisapride and this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[3].
-
Pharmacokinetic Analysis: Use non-compartmental methods to determine the pharmacokinetic parameters listed in Table 1 for both cisapride and this compound[3].
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of this compound formation from cisapride and the intrinsic clearance of cisapride in human liver microsomes.
Methodology:
-
Reagents and Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), cisapride stock solution, and an internal standard.
-
Incubation:
-
Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding cisapride (at various concentrations to determine Km and Vmax) and the NADPH regenerating system[4].
-
-
Time Points: Collect aliquots of the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes)[5].
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard[4].
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of cisapride and the formation of this compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the remaining cisapride concentration versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k).
-
Calculate the intrinsic clearance (CLint)[4].
-
For enzyme kinetics, plot the rate of this compound formation against the cisapride concentration and fit to the Michaelis-Menten equation to determine Km and Vmax[1].
-
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer[6].
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER)[7].
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment[7].
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment[7].
-
To investigate the involvement of P-gp, perform the transport studies in the presence and absence of a P-gp inhibitor, such as verapamil[6].
-
-
Sampling: Collect samples from the receiver compartment at specified time intervals (e.g., 30, 60, 90, and 120 minutes)[7]. Replace the collected volume with fresh transport buffer.
-
LC-MS/MS Analysis: Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the monolayer, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux[6].
-
LC-MS/MS Bioanalytical Method for this compound Quantification
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in biological matrices (e.g., plasma, cell culture media).
Protocol Outline:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)[3][8][9].
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile or liquid-liquid extraction[8][9][10].
-
Cell Culture Media: Direct injection after dilution or solid-phase extraction if concentration is needed.
-
Spike samples with a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)[9].
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Workflow for a Caco-2 permeability assay.
Caption: Metabolic pathway of Cisapride to this compound.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co‐medication interactions | Semantic Scholar [semanticscholar.org]
- 3. Cisapride: a potential model substrate to assess cytochrome P4503A4 activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmometrica.com.mx [pharmometrica.com.mx]
- 10. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of (+)-Norcisapride in Organoid Models of Gut Motility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (+)-Norcisapride, a selective serotonin 5-HT4 receptor agonist, in intestinal organoid models to investigate gut motility. The protocols outlined below detail the generation of contractile gut organoids, the application of this compound, and methods for quantifying its effects on organoid contractility.
Introduction
Intestinal organoids have emerged as powerful in vitro models that recapitulate the cellular complexity and functionality of the native gut epithelium.[1][2] Recently, the development of "gut contractile organoids," which contain both epithelial and mesenchymal layers including smooth muscle cells and interstitial cells of Cajal, has provided a novel platform to study gut motility in a controlled environment.[3] this compound, a metabolite of cisapride, is a potent 5-HT4 receptor agonist known to promote gastrointestinal motility.[4][5] This document provides detailed protocols for assessing the prokinetic effects of this compound on these advanced organoid models.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from experiments described in this protocol.
Table 1: Effect of this compound on Organoid Contraction Frequency
| This compound Concentration | Mean Contraction Frequency (contractions/minute) | Standard Deviation | p-value (compared to vehicle) |
| Vehicle Control | Insert Data | Insert Data | N/A |
| 1 nM | Insert Data | Insert Data | Insert Data |
| 10 nM | Insert Data | Insert Data | Insert Data |
| 100 nM | Insert Data | Insert Data | Insert Data |
| 1 µM | Insert Data | Insert Data | Insert Data |
Table 2: Effect of this compound on Organoid Contraction Amplitude
| This compound Concentration | Mean Contraction Amplitude (change in pixel intensity) | Standard Deviation | p-value (compared to vehicle) |
| Vehicle Control | Insert Data | Insert Data | N/A |
| 1 nM | Insert Data | Insert Data | Insert Data |
| 10 nM | Insert Data | Insert Data | Insert Data |
| 100 nM | Insert Data | Insert Data | Insert Data |
| 1 µM | Insert Data | Insert Data | Insert Data |
Signaling Pathway
The prokinetic effects of this compound are mediated through the activation of 5-HT4 receptors, which are expressed on various cells within the gut wall, including epithelial cells and enteric neurons.[4][6] Activation of these G-protein coupled receptors stimulates the adenylyl cyclase/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway.[4][7] In enteric neurons, this leads to enhanced release of acetylcholine (ACh), which in turn stimulates smooth muscle contraction.[5]
Experimental Protocols
Protocol 1: Generation of Gut Contractile Organoids
This protocol is adapted from the method for generating gut contractile organoids, which contain both epithelial and mesenchymal layers.[3]
Materials:
-
Mouse embryonic hindgut tissue (E12.5-E14.5)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Neurobasal™ Medium
-
B-27™ Supplement
-
N-2 Supplement
-
GlutaMAX™ Supplement
-
Recombinant human Noggin
-
Recombinant human R-spondin1
-
Recombinant human EGF
-
CHIR99021
-
Y-27632
Procedure:
-
Tissue Isolation: Isolate hindgut tissue from mouse embryos under sterile conditions.
-
Tissue Dissociation: Mince the tissue into small fragments and digest with a solution of dispase and collagenase to obtain a single-cell suspension.
-
Cell Culture: Plate the dissociated cells in a Matrigel® dome on a pre-warmed culture plate.
-
Organoid Growth Medium: Culture the cells in Neurobasal™ medium supplemented with B-27™, N-2, GlutaMAX™, Noggin, R-spondin1, EGF, and CHIR99021. Add Y-27632 for the first 48 hours to prevent anoikis.
-
Organoid Development: Maintain the cultures at 37°C and 5% CO2. Spontaneous contractions should be observable within 3-7 days.[3]
References
- 1. Intestinal organoid models as tools to interrogate the physiology of human mucosal tissues and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The gut contractile organoid: a novel model for studying the gut motility regulated by coordinating signals between interstitial cells of Cajal and smooth muscles [elifesciences.org]
- 4. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective Actions of Epithelial 5-hydroxytryptamine 4 Receptors in Normal and Inflamed Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: (+)-Norcisapride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues with (+)-Norcisapride in DMSO and subsequent aqueous-based experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
For most biological applications, this compound should first be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] This stock can then be serially diluted in DMSO or an appropriate aqueous buffer/cell culture medium for your experiment.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
If you encounter difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO.[2] DMSO is hygroscopic and can absorb moisture, which may reduce its solvating power.[2]
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.[2]
-
Sonication: Brief sonication can help to break up compound aggregates and facilitate dissolution.[1]
-
Lower Concentration: The intended stock concentration may exceed the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution (e.g., if 10 mM is problematic, attempt 5 mM or 1 mM).[2]
Q3: this compound dissolves in DMSO but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue known as "crashing out" or precipitation, which occurs when a compound is not soluble in the aqueous environment once the DMSO is diluted.[1] Here are some strategies to prevent this:
-
Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your aqueous solution, perform intermediate serial dilutions in DMSO first to lower the concentration gradually.[2] Then, add the final, more diluted DMSO stock to your pre-warmed (37°C) aqueous medium while gently vortexing.[1]
-
Optimize Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells.[1] It is crucial to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.[1][3]
-
Dropwise Addition: Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing.[1][4] This slow addition can prevent rapid solvent exchange that leads to precipitation.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid cellular toxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[5] It is always advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent on the cells.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: Immediate precipitation of this compound upon addition to aqueous media.
-
Problem: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solution: Decrease the final working concentration of the compound. You can determine the maximum soluble concentration by performing a solubility test as outlined in the experimental protocols section.
Issue 2: this compound solution appears cloudy or contains visible particles after dilution.
-
Problem: This indicates that the compound has precipitated out of solution.
-
Solution: Follow the recommended dilution protocol carefully, including pre-warming the aqueous medium and performing serial dilutions.[1] If precipitation still occurs, you may need to lower the final working concentration.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₂₀ClN₃O₃ | PubChem[6] |
| Molecular Weight | 313.78 g/mol | PubChem[6] |
| IUPAC Name | 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide | PubChem[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.[2] If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it in a 37°C water bath.[1][2]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.[2]
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, as recommended for many compounds.[3] Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Media
-
Prepare Stock Solution: Make a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM) following Protocol 1.
-
Prepare Serial Dilutions: In a 96-well plate, prepare a series of 2-fold serial dilutions of your compound in pre-warmed (37°C) cell culture medium or your experimental buffer.[1] For example, add 2 µL of your DMSO stock to 198 µL of medium to get a starting concentration, then serially dilute from there.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative assessment, you can measure the absorbance at 600 nm, where an increase in absorbance indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration for your specific experimental conditions.[5]
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
Caption: Protocol to prevent precipitation in aqueous media.
References
Technical Support Center: Optimizing (+)-Norcisapride Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of (+)-Norcisapride in cell culture experiments. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the primary active metabolite of cisapride. It functions as a selective serotonin 5-HT4 receptor agonist.[1][2] Activation of the 5-HT4 receptor, a Gs-coupled protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4][5] This signaling cascade can influence various cellular processes, including cell proliferation and synaptic plasticity.[6][7]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: There is limited direct data on the optimal concentration of this compound for cell culture experiments. However, based on studies with other selective 5-HT4 receptor agonists like BIMU8, a starting concentration of around 100 nM is suggested for initial experiments.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of this compound may vary. It is advisable to consult the manufacturer's data sheet for specific solubility information. Typically, a high-concentration stock solution is prepared in a suitable solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is low (usually less than 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will depend on your cell line's doubling time and the specific biological question you are investigating. For initial dose-response assays, a 24 to 72-hour incubation period is a common starting point to observe effects on cell viability or signaling pathways.[9]
Q5: What are the expected cellular effects of this compound treatment?
A5: As a 5-HT4 receptor agonist, this compound is expected to induce downstream signaling events such as increased cAMP levels and activation of Protein Kinase A (PKA) and ERK.[3][10] Depending on the cell type, this can lead to various functional outcomes, including modulation of cell proliferation, differentiation, or synaptic activity.[6][7]
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the optimal working concentration of this compound by generating a dose-response curve and calculating the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Solvent for this compound (e.g., DMSO)
-
Cell viability assay reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to prepare a range of treatment concentrations. A broad range (e.g., 1 nM to 10 µM) with 3- to 10-fold serial dilutions is recommended for the initial experiment.[9]
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[9]
-
-
Cell Viability Assay:
-
Following incubation, perform a cell viability assay according to the manufacturer's instructions. For example, for a Resazurin-based assay, add the reagent to each well and incubate until a color change is observed.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 or IC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Line X after 48h Incubation
| This compound Concentration (nM) | Log Concentration | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | - | 100 ± 4.5 |
| 1 | 0 | 98.2 ± 5.1 |
| 10 | 1 | 95.6 ± 4.8 |
| 100 | 2 | 75.3 ± 6.2 |
| 1000 | 3 | 48.9 ± 5.5 |
| 10000 | 4 | 15.7 ± 3.9 |
Table 2: Summary of Optimal Concentrations for Different 5-HT4 Agonists (for reference)
| 5-HT4 Agonist | Cell Line | Assay | Effective Concentration |
| BIMU8 | Primary Hippocampal Cultures | Calcium Imaging | 100 nM[8] |
| Prucalopride | hCMEC/D3 | cAMP Measurement | 10 µM |
| Cisapride | HT29 | Cell Proliferation | 12.5 µM[7] |
Visualizations
Caption: Figure 1. Simplified signaling pathway of this compound via the 5-HT4 receptor.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of 5-HT4 Receptors on Neuron-Glial Network Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Preventing degradation of (+)-Norcisapride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (+)-Norcisapride in solution. The information is structured to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on general knowledge of pharmaceutical compound stability, the primary factors that can lead to the degradation of this compound in solution include adverse pH, exposure to light (photolysis), elevated temperatures, and oxidation.[1][2][3] The chemical structure of this compound, a metabolite of cisapride, suggests potential susceptibility to hydrolysis as well.[1][4]
Q2: What are the visible signs of this compound degradation in a solution?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates.[2] However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately assess the stability and purity of your this compound solution.[5][6]
Q3: What are the recommended storage conditions for a solution of this compound?
A3: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8°C) and protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[7][8] For long-term storage, freezing the solution may be an option, but freeze-thaw stability studies should be conducted to ensure this does not accelerate degradation.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To maintain the stability of this compound solutions during experimental use, it is recommended to:
-
Maintain the solution at a cool temperature, for example, by keeping it on ice.
-
Minimize exposure to ambient light.
-
Use buffers to maintain a stable pH, ideally within a neutral range, as extreme pH can catalyze degradation.[9]
-
If oxidative degradation is a concern, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Perform a stability check of the new stock solution using a validated analytical method such as HPLC. 3. Review storage conditions and handling procedures. Ensure the solution is protected from light and stored at the appropriate temperature. |
| Change in the physical appearance of the solution (e.g., color change, precipitation). | Significant chemical degradation or precipitation of this compound. | 1. Do not use the solution for further experiments. 2. Attempt to identify the precipitate or degradation products using analytical techniques. 3. Review the formulation of the solution; consider adjusting the solvent or adding solubilizing agents if precipitation is the issue. |
| Loss of compound potency over a short period. | Accelerated degradation due to environmental factors. | 1. Verify the pH of the solution. If it is outside the optimal range, prepare a new buffered solution. 2. Ensure the solution is protected from light at all times. 3. Evaluate the working temperature; if possible, conduct experiments at a lower temperature. |
Quantitative Data Summary
Table 1: Stability of a 1 mg/mL Cisapride Suspension at Different Temperatures [11]
| Storage Temperature | Time to Reach 90% of Initial Concentration |
| 4°C (Refrigerated) | 91 days |
| 25°C (Room Temperature) | 28 days |
Table 2: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on the Stability of Cisapride Suspension at 30°C [6]
| Formulation | Approximate Time to Reach 90% of Initial Concentration (t90) |
| Control (No HP-β-CD) | 7 months |
| 0.3% HP-β-CD (1:1 molar ratio with Cisapride) | 11 months |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
- Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
3. Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Analyze all samples by a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector, to separate the parent compound from its degradation products.[5]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
1. Chromatographic Conditions:
- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where this compound has maximum absorbance.
- Injection Volume: 20 µL.
2. Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12] The method is considered stability-indicating if it can resolve the main peak of this compound from all the degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Major factors influencing the degradation of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. moravek.com [moravek.com]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Degradation | PPTX [slideshare.net]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Stability of an extemporaneously compounded cisapride suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Stability of cisapride in a liquid dosage form at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (+)-Norcisapride hERG Channel Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with (+)-Norcisapride in human Ether-a-go-go-Related Gene (hERG) channel assays. Given the limited direct data on this compound, this guide draws upon the extensive knowledge of its parent compound, cisapride, a known potent hERG channel blocker, to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for hERG channel assays?
A1: this compound is a metabolite of cisapride, a gastrointestinal prokinetic agent that was largely withdrawn from the market due to its association with QT prolongation and cardiac arrhythmias.[1][2] These dangerous side effects are primarily caused by the potent blockade of the hERG potassium channel, which is crucial for cardiac repolarization.[1][2][3] While direct studies on this compound's effect on the hERG channel are not extensively published, its relationship to cisapride raises a significant concern that it may also interact with and inhibit the hERG channel, thus warranting careful investigation.
Q2: What is the known mechanism of hERG channel blockade by the parent compound, cisapride?
A2: Cisapride is a high-affinity blocker of the hERG channel.[4][5] Its blocking action is state-dependent, meaning it preferentially binds to the open and/or inactivated states of the channel.[2][4][5] This binding occurs within the inner cavity of the channel pore, and specific amino acid residues, such as threonine 623, serine 624, tyrosine 652, and phenylalanine 656, are key for this interaction.[6][7] The blockade is also voltage-dependent, with stronger inhibition observed at more depolarized potentials.[1][2]
Q3: What are the common initial signs of interference in a hERG channel assay when testing a compound like this compound?
A3: When testing a compound with suspected hERG activity, several signs can indicate interference or unexpected behavior:
-
High variability between experimental repeats: This could suggest issues with compound stability, solubility, or inconsistent assay conditions.
-
Irreproducible IC50 values: Difficulty in obtaining a consistent half-maximal inhibitory concentration (IC50) points towards underlying experimental problems.
-
Unexpectedly steep or shallow dose-response curves: This may indicate complex binding kinetics, compound precipitation at higher concentrations, or other artifacts.
-
"Sticky" compound effects: Difficulty in washing out the compound's inhibitory effect can suggest a high-affinity binding or non-specific interactions with the experimental apparatus.
Troubleshooting Guides
Issue 1: Unexpectedly low or no hERG channel block observed.
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Verify the stability of the compound in the assay buffer under the experimental conditions (e.g., temperature, light exposure). 3. Consider using a different solvent for the stock solution, ensuring it is compatible with the assay system. |
| Poor Compound Solubility | 1. Visually inspect the compound dilutions for any signs of precipitation. 2. Determine the solubility of this compound in the assay buffer. 3. If solubility is an issue, consider adding a surfactant like Pluronic F-68 to the extracellular medium to improve sensitivity, though this should be validated to not interfere with the assay.[8] |
| Incorrect Voltage Protocol | 1. Ensure the voltage protocol used is appropriate to elicit hERG currents and allows for the detection of state-dependent blockers. A typical protocol involves a depolarization step to activate and inactivate the channels, followed by a repolarization step to measure the tail current.[9][10] 2. For suspected open/inactivated state blockers, longer depolarizing pulses may be necessary to reveal the full extent of the block.[4] |
| Low Compound Potency | 1. If no block is observed at the initial screening concentrations, a wider range of concentrations should be tested to determine the IC50. |
Issue 2: High variability in hERG current inhibition.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Expression | 1. Ensure the cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is healthy and at an appropriate passage number.[10][11] 2. Monitor the baseline hERG current amplitude to ensure consistency across cells. |
| Voltage Clamp Quality | 1. In manual patch-clamp, monitor series resistance and membrane resistance throughout the experiment. Compensate for at least 80% of the series resistance to minimize voltage errors.[11] 2. In automated patch-clamp, establish and adhere to strict quality control criteria for seal resistance, whole-cell capacitance, and series resistance.[9] |
| Compound Adsorption to Perfusion System | 1. Some compounds can stick to the tubing of the perfusion system, leading to inconsistent concentrations reaching the cell. 2. Prime the perfusion system with the highest concentration of the test compound before starting the experiment. |
Quantitative Data: hERG IC50 Values for Cisapride
The following table summarizes reported IC50 values for the parent compound, cisapride, which can serve as a benchmark when investigating this compound.
| Cell Line | Temperature | IC50 (nM) | Reference |
| HEK293 | 22°C | 6.5 | [2] |
| CHO-K1 | 20-22°C | 16.4 | [4][5] |
| CHO-K1 | 37°C | 23.6 | [4][5] |
| Xenopus laevis oocytes | Room Temperature | 630 | [6] |
Experimental Protocols
Manual Patch-Clamp Protocol for hERG Assay
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the hERG cDNA.[10][11] Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at a controlled temperature (e.g., room temperature or 35-37°C).[11]
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Maintain a high-resistance seal (>1 GΩ) before breaking into the whole-cell configuration.
-
Compensate for series resistance (≥80%) to minimize voltage errors.[11]
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to between +20 mV and +40 mV for 1-2 seconds to activate and then inactivate the hERG channels.[9][10]
-
Repolarize the membrane to -50 mV to -60 mV to measure the deactivating tail current, which reflects the population of channels that were open at the end of the depolarizing step.[10]
-
-
Data Acquisition and Analysis:
-
Record currents using a suitable amplifier and data acquisition software.
-
Apply the test compound at increasing concentrations, allowing sufficient time for the effect to reach a steady state at each concentration.
-
Measure the peak tail current amplitude in the presence and absence of the compound.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Automated Patch-Clamp Protocol for hERG Assay
-
Cell Preparation: Harvest cultured cells expressing hERG channels and prepare a single-cell suspension at an optimized density in the external solution.[12]
-
Solutions: Use intracellular and extracellular solutions with compositions similar to those for manual patch-clamp.
-
Instrument Setup:
-
Use an automated patch-clamp system (e.g., QPatch, Patchliner).[12]
-
Load the cell suspension, internal solution, external solution, and compound plates into the instrument.
-
-
Automated Recording:
-
The system will automatically perform cell capture, sealing, whole-cell formation, and compound application.[12]
-
Apply a validated voltage protocol similar to the one used in manual patch-clamp.
-
-
Data Analysis: The system's software typically automates the analysis of key parameters and calculates the percentage of inhibition for each compound concentration to generate an IC50 value.[12]
Visualizations
Caption: hERG channel gating and proposed blocker interaction.
Caption: Troubleshooting workflow for hERG assay interference.
Caption: Decision tree for characterizing this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hERG potassium channels and the structural basis of drug-induced arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing (+)-Norcisapride Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of (+)-Norcisapride detection methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective method for the quantification of this compound in complex biological samples like plasma and urine.[1][2] This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry.
Q2: Why is chiral separation important for Norcisapride analysis?
A2: Norcisapride is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers: this compound and (-)-Norcisapride. These enantiomers can have different pharmacological and toxicological profiles. Therefore, it is crucial to use a chiral separation method to accurately quantify each enantiomer individually.[3][4]
Q3: What are the common sample preparation techniques for Norcisapride analysis?
A3: The most common sample preparation techniques for analyzing Norcisapride and its parent drug, cisapride, in biological matrices are liquid-liquid extraction (LLE) and protein precipitation (PPT).[5][6][7] The choice of method depends on the required sample cleanliness, desired recovery, and the complexity of the sample matrix.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can significantly impact the accuracy and sensitivity of your assay.[8] To minimize matrix effects, consider the following:
-
Optimize sample preparation: Use a more rigorous cleanup method like solid-phase extraction (SPE) or a thorough LLE protocol to remove interfering substances.
-
Improve chromatographic separation: Adjust the mobile phase composition, gradient, or use a different column to separate this compound from matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[8]
-
Dilute the sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Q5: What are the typical storage conditions for plasma samples containing Norcisapride?
A5: For long-term stability, plasma samples should be stored at -70°C.[9] For short-term storage, refrigeration at 2-8°C is acceptable, but stability should be verified.[10] Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Improper sample preparation: Inefficient extraction or significant loss of analyte during cleanup. 2. Suboptimal MS/MS parameters: Incorrect precursor/product ion selection or collision energy. 3. Analyte degradation: Instability in the biological matrix or during sample processing.[11] 4. Contamination of the ion source: Buildup of non-volatile salts or other contaminants.[12][13] | 1. Optimize extraction: Evaluate different extraction solvents and pH conditions for LLE. For PPT, try different organic solvents.[7] 2. Tune MS/MS parameters: Infuse a standard solution of this compound to optimize the instrument settings for maximum signal intensity. 3. Assess stability: Perform freeze-thaw and bench-top stability experiments. Ensure samples are processed quickly and stored at appropriate temperatures.[14] 4. Clean the ion source: Follow the manufacturer's instructions for cleaning the ion source components. |
| Poor Peak Shape (Tailing, Splitting, or Broadening) | 1. Column contamination or degradation: Buildup of matrix components on the column frit or stationary phase.[15][16] 2. Inappropriate mobile phase: pH of the mobile phase is not suitable for the analyte or column. 3. Injection of a solvent stronger than the mobile phase: This can cause peak distortion. 4. Column void: A void has formed at the head of the column.[15] | 1. Flush the column: Use a strong solvent wash to clean the column. If the problem persists, replace the column. 2. Adjust mobile phase pH: Use a pH that ensures this compound is in a single ionic state. 3. Match injection solvent: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. 4. Replace the column: If a void is suspected, the column needs to be replaced. |
| High Background Noise | 1. Contaminated solvents or reagents: Impurities in the mobile phase or extraction solvents. 2. Matrix effects: Co-eluting endogenous compounds from the sample matrix.[3] 3. System contamination: Carryover from previous injections or contaminated tubing/fittings.[12] | 1. Use high-purity solvents: Ensure all solvents and reagents are LC-MS grade. 2. Improve sample cleanup: Implement a more effective sample preparation method to remove interferences. 3. Flush the system: Flush the entire LC system with a strong solvent. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition: Inaccurate mixing of solvents or evaporation of a volatile component. 2. Fluctuations in column temperature: Inconsistent heating or cooling of the column oven. 3. Pump malfunction: Inconsistent flow rate from the LC pumps.[15] | 1. Prepare fresh mobile phase: Ensure accurate measurement of all components. 2. Use a column oven: Maintain a stable column temperature throughout the analytical run. 3. Service the LC pumps: Check for leaks and perform routine maintenance. |
Data Presentation: Performance of Analytical Methods
The following tables summarize quantitative data from published methods for the analysis of Norcisapride and its parent compound, cisapride. This data can be used as a benchmark for method development and optimization.
Table 1: Quantitative Parameters for Norcisapride Detection
| Parameter | Method | Matrix | Value | Reference |
| Linearity Range | HPLC-Fluorescence | Human Urine | 50–2000 ng/mL | [17] |
| Mean Recovery | HPLC-Fluorescence | Human Urine | 71.2% | [17] |
| Intra-day Precision (CV) | HPLC-Fluorescence | Human Urine | 6.0% (at 200 ng/mL) | [17] |
| Inter-day Precision (CV) | HPLC-Fluorescence | Human Urine | 8.8% (at 200 ng/mL) | [17] |
Table 2: Quantitative Parameters for Chiral Cisapride Detection (as a proxy for Norcisapride)
| Parameter | Method | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Chiral HPLC-UV | Human Plasma | 5 ng/mL (for each enantiomer) | [9] |
| Limit of Detection (LOD) | Chiral HPLC-UV | Human Plasma | 1 ng/mL (for each enantiomer) | [9] |
| Linearity Range | Chiral HPLC-UV | Human Plasma | 5–125 ng/mL (for each enantiomer) | [9] |
| Intra-day Precision (CV) | Chiral HPLC-UV | Human Plasma | < 15% (at 7.5 ng/mL) | [9] |
| Inter-day Precision (CV) | Chiral HPLC-UV | Human Plasma | < 15% (at 7.5 ng/mL) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples (Adapted from Cisapride Protocol)
This protocol is adapted from a validated method for the chiral analysis of cisapride in human plasma and can be used as a starting point for this compound.[9]
-
Sample Preparation:
-
To a 1 mL aliquot of human plasma, add 50 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled this compound).
-
Alkalinize the sample by adding 0.25 mL of 0.1 M disodium tetraborate buffer (pH 13.3).
-
-
Extraction:
-
Add 3 mL of tert-butyl methyl ether to the sample.
-
Vortex mix for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 20 µL) onto the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) for Plasma Samples (General Protocol)
This is a general high-throughput protein precipitation protocol that can be optimized for this compound analysis.[5][7]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
-
Precipitation:
-
Vortex mix for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended for Improved Sensitivity):
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the analysis of this compound.
Caption: General experimental workflow for this compound analysis.
Caption: A logical approach to troubleshooting low sensitivity issues.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eijppr.com [eijppr.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. norlab.com [norlab.com]
- 6. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of drug concentrations in plasma stored in serum separator blood collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. academic.oup.com [academic.oup.com]
Addressing off-target effects of (+)-Norcisapride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of (+)-Norcisapride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Ticalopride, is the principal active metabolite of cisapride. Its primary mechanism of action is as a serotonin 5-HT₄ receptor agonist.[1] Activation of 5-HT₄ receptors in the enteric nervous system enhances acetylcholine release, which in turn increases gastrointestinal motility.[1]
Q2: What are the known off-target effects of the parent compound, cisapride, that might be relevant for this compound?
A2: The most significant and well-documented off-target effect of cisapride is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3] This interaction is potent and can lead to QT interval prolongation and cardiac arrhythmias.[2][3] While comprehensive public data on the off-target profile of this compound is limited, its structural similarity to cisapride suggests a potential for similar off-target activities, particularly hERG channel inhibition.
Q3: How can I differentiate between 5-HT₄ receptor-mediated effects and off-target effects in my experiments?
A3: To distinguish between on-target and off-target effects, you can use selective 5-HT₄ receptor antagonists to block the intended signaling pathway. Any remaining effects observed in the presence of the antagonist are likely due to off-target interactions. Additionally, employing cellular systems that lack the 5-HT₄ receptor but express potential off-target proteins (e.g., hERG channels) can help isolate and characterize these unintended effects.
Q4: Are there commercially available selective 5-HT₄ receptor antagonists?
A4: Yes, several selective 5-HT₄ receptor antagonists are available for research purposes. Commonly used examples include GR 113808, GR 125487, and RS 39604. These can be used to competitively block 5-HT₄ receptors in your experimental setup.
Troubleshooting Guides
Issue 1: Unexpected cellular response not consistent with 5-HT₄ receptor activation.
This guide will help you determine if the observed effects are due to off-target interactions.
Potential Cause: The observed cellular response may be due to this compound interacting with unintended targets. A primary candidate for such off-target effects, based on data from its parent compound cisapride, is the hERG potassium channel.
Troubleshooting Workflow:
Figure 1: A decision-making workflow for identifying potential off-target effects.
Experimental Protocol: Differentiating On-Target vs. Off-Target Effects
Objective: To determine if an observed cellular response to this compound is mediated by the 5-HT₄ receptor.
Materials:
-
This compound
-
Selective 5-HT₄ receptor antagonist (e.g., GR 113808)
-
Your cellular or tissue model system
-
Appropriate assay reagents to measure the cellular response of interest
Procedure:
-
Establish a baseline: Measure the basal level of your cellular response in your model system.
-
Positive control: Treat the cells with a known selective 5-HT₄ receptor agonist (if available and different from your test compound) to confirm that the 5-HT₄ receptor signaling pathway is active in your system.
-
Dose-response curve for this compound: Generate a dose-response curve for this compound to characterize its effect on your cellular response.
-
Antagonist pre-treatment: Pre-incubate your cells with a selective 5-HT₄ receptor antagonist at a concentration known to be effective for blocking the receptor (typically 10-100 nM for GR 113808, but should be optimized for your system).
-
Co-treatment: While maintaining the antagonist concentration, add this compound at a concentration that produced a significant response in step 3.
-
Measure the response: Measure the cellular response in the presence of both the antagonist and this compound.
Interpretation:
-
On-target effect: If the cellular response to this compound is significantly diminished or completely abolished in the presence of the 5-HT₄ antagonist, the effect is likely mediated by the 5-HT₄ receptor.
-
Off-target effect: If the cellular response to this compound persists despite the presence of the 5-HT₄ antagonist, it is likely due to an off-target interaction.
Issue 2: Observing or suspecting cardiotoxic effects in vitro (e.g., changes in action potential duration).
This guide provides a strategy to investigate potential hERG channel blockade by this compound.
Potential Cause: The parent compound, cisapride, is a potent hERG channel blocker, which can lead to delayed repolarization of cardiomyocytes. This compound may share this activity.
Signaling Pathway Implication:
Figure 2: The signaling pathway illustrating how hERG channel blockade can lead to cardiotoxicity.
Experimental Protocol: hERG Channel Electrophysiology Assay
Objective: To assess the inhibitory potential of this compound on the hERG potassium channel.
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293-hERG)
-
Patch-clamp electrophysiology setup
-
Appropriate intracellular and extracellular recording solutions
-
This compound
-
A known hERG channel blocker as a positive control (e.g., cisapride or E-4031)
Procedure:
-
Cell preparation: Culture and prepare the hERG-expressing cells for patch-clamp recording.
-
Establish whole-cell configuration: Obtain a stable whole-cell recording from a single cell.
-
Voltage protocol: Apply a voltage-clamp protocol designed to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Baseline recording: Record stable hERG currents in the absence of any compound.
-
Compound application: Perfuse the cell with increasing concentrations of this compound and record the hERG currents at each concentration until a steady-state block is achieved.
-
Positive control: At the end of the experiment, apply a saturating concentration of a known hERG blocker to confirm the identity of the recorded current.
-
Data analysis: Measure the amplitude of the hERG tail current at each concentration of this compound and normalize it to the baseline current. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Interpretation:
-
A low IC₅₀ value indicates potent inhibition of the hERG channel, suggesting a high potential for cardiotoxicity. This would be a significant off-target effect.
Quantitative Data Summary
The following table summarizes the available binding and functional data for cisapride, the parent compound of this compound. This data can serve as a reference for potential on- and off-target activities of this compound.
| Target | Compound | Assay Type | Value | Reference |
| 5-HT₄ Receptor | Cisapride | Radioligand Binding (guinea pig striatum) | High Affinity | [4] |
| Cisapride | Functional Assay (guinea pig colon) | Agonist | ||
| hERG K+ Channel | Cisapride | Patch-clamp (HEK293 cells) | IC₅₀ = 6.5 nM (at 22°C) | [2] |
| Cisapride | Patch-clamp (mammalian cells) | IC₅₀ = 44.5 nM (tail current) | [3] | |
| Cisapride | Patch-clamp (mammalian cells) | IC₅₀ = 6.7 nM (prolonged depolarization) | [3] | |
| Kv1.5 K+ Channel | Cisapride | Patch-clamp (mammalian cells) | IC₅₀ = 21.2 µM | [3] |
References
- 1. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Norcisapride stability testing under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Norcisapride. The information provided is based on general principles of pharmaceutical stability testing and data for structurally related benzamide derivatives, as specific stability data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2][3] Typical stress conditions include:
-
Hydrolytic Conditions: Exposure to acidic, basic, and neutral aqueous solutions. For example, 0.1 M HCl, 0.1 M NaOH, and purified water.[4]
-
Oxidative Conditions: Treatment with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).[4]
-
Thermal Conditions: Exposure to elevated temperatures, such as 60°C or 80°C, in a solid state or in solution.[5][6]
-
Photolytic Conditions: Exposure to a combination of visible and UV light to assess photosensitivity.[7][8][9][10][11]
Q2: What are the potential degradation pathways for this compound?
A2: As a benzamide derivative, this compound may be susceptible to several degradation pathways under stress conditions. The primary pathway is likely hydrolysis of the amide bond.[12][13][14] Other potential pathways could include oxidation of the piperidine ring or the aromatic ring, and N-dealkylation.[15]
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[1] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[16][17] The method should be able to separate the intact drug from all potential degradation products.[17] Forced degradation samples are used to demonstrate the specificity of the method.
Q4: What are the recommended long-term storage conditions for this compound?
A4: The recommended long-term storage conditions for a pharmaceutical product are determined through formal stability studies. For most products intended for storage at room temperature, the standard long-term condition is 25°C ± 2°C / 60% RH ± 5% RH.[18]
Troubleshooting Guides
Issue 1: Significant degradation observed under acidic conditions.
-
Possible Cause: The amide linkage in this compound is likely susceptible to acid-catalyzed hydrolysis.[19]
-
Troubleshooting Steps:
-
Confirm pH: Ensure the pH of your formulation is not acidic.
-
Buffering: If the drug substance is intended for a liquid formulation, consider using a buffering agent to maintain a neutral or slightly basic pH.
-
Excipient Compatibility: Evaluate the compatibility of this compound with all acidic excipients in the formulation.
-
Protective Formulation: For oral dosage forms, consider an enteric coating to protect the drug from the acidic environment of the stomach.[20]
-
Issue 2: Discoloration of the sample upon exposure to light.
-
Possible Cause: The molecule may be undergoing photodegradation, leading to the formation of colored degradants.[20]
-
Troubleshooting Steps:
-
Confirm Photostability: Conduct formal photostability studies according to ICH Q1B guidelines.[7][10]
-
Light-Resistant Packaging: Store the drug substance and drug product in amber-colored containers or other light-resistant packaging.[18]
-
Formulation with Antioxidants: Investigate the addition of antioxidants to the formulation to mitigate photolytic degradation.
-
Issue 3: Appearance of an unknown peak in the chromatogram during stability testing.
-
Possible Cause: A new degradation product has formed.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main component and the new peak.
-
Mass Spectrometry (MS): Employ LC-MS to determine the mass of the unknown impurity and elucidate its structure.[21][22]
-
Forced Degradation Comparison: Compare the retention time of the unknown peak with the peaks generated during forced degradation studies to see if it corresponds to a known degradant.
-
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Photostability Testing
-
Sample Preparation: Place the this compound drug substance directly in a suitable transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][10]
-
Analysis: After the exposure period, analyze both the exposed and dark control samples for any physical changes (e.g., color) and for the presence of degradation products by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Reagent | Temperature (°C) | Time (hours) | Degradation (%) | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | 15.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | 8.5 | 1 |
| Neutral Hydrolysis | Water | 60 | 24 | 1.2 | 1 |
| Oxidation | 3% H₂O₂ | Room Temp | 24 | 5.8 | 3 |
| Thermal (Solid) | N/A | 80 | 48 | 2.1 | 1 |
| Photolytic (Solid) | Light/UV | Room Temp | Per ICH Q1B | 4.5 | 2 |
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
References
- 1. longdom.org [longdom.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. atlas-mts.com [atlas-mts.com]
- 10. database.ich.org [database.ich.org]
- 11. q1scientific.com [q1scientific.com]
- 12. Comparative stability of benzamide, salicylamide, and some N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzamide - Wikipedia [en.wikipedia.org]
- 14. Amide - Wikipedia [en.wikipedia.org]
- 15. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. researchgate.net [researchgate.net]
- 20. 182.160.97.198:8080 [182.160.97.198:8080]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
Minimizing variability in (+)-Norcisapride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving (+)-Norcisapride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Compound Handling and Storage
Q1: How should I prepare and store this compound stock solutions to ensure stability and consistency?
A1: Proper preparation and storage of this compound stock solutions are critical for reproducible results.
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO. For cell-based assays, it is crucial to use a high-purity, anhydrous grade of DMSO to minimize solvent-induced artifacts.
-
Stock Solution Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO. This allows for small volumes to be used in experiments, minimizing the final solvent concentration in the assay medium.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. When preparing working solutions, allow the stock solution to come to room temperature before opening the vial to prevent condensation.[1][2][3][4]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. It is recommended to perform serial dilutions in the assay buffer to ensure accurate concentrations.
Experimental Design & Execution
Q2: What are the key sources of variability in cell-based assays for 5-HT4 receptor agonists like this compound?
A2: Variability in cell-based assays can arise from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, viable, and within a consistent and low passage number range. Over-passaged cells can exhibit altered receptor expression and signaling responses.[5]
-
Cell Seeding Density: The number of cells seeded per well is a critical parameter. Inconsistent cell density can lead to variability in the magnitude of the response. It is essential to optimize and maintain a consistent seeding density for all experiments.[5][6][7]
-
Assay Timing: The duration of agonist stimulation can significantly impact the observed response. Kinetic studies should be performed to determine the optimal incubation time to capture the peak response without causing receptor desensitization.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Calibrated pipettes and proper technique are essential.[5]
-
Reagent Quality and Consistency: Use high-quality reagents from a consistent source. Lot-to-lot variability in serum, media, and other supplements can affect cell health and assay performance.
Q3: I am observing a high background signal in my cAMP functional assay. What could be the cause and how can I reduce it?
A3: High background in a cAMP assay can obscure the specific signal from this compound. Potential causes and solutions include:
-
Constitutive Receptor Activity: Some cell lines overexpressing the 5-HT4 receptor may exhibit high basal signaling. This can be addressed by using a cell line with a more controlled receptor expression level or by including an inverse agonist as a control.
-
Sub-optimal Reagents: Contaminated or improperly stored reagents, such as the cAMP standard or detection antibodies, can lead to high background. Always use fresh, properly handled reagents.
-
Cellular Stress: Stressed cells can have elevated basal cAMP levels. Ensure optimal cell culture conditions and gentle handling during the assay.
-
Incorrect Assay Buffer: The composition of the assay buffer can influence basal cAMP levels. Ensure the buffer is at the correct pH and contains the necessary components for maintaining cell health.
Q4: My dose-response curve for this compound is not sigmoidal or shows a poor fit. What are the common reasons for this?
A4: A non-ideal dose-response curve can be due to several factors:
-
Compound Solubility Issues: At higher concentrations, this compound may precipitate out of the assay buffer, leading to a plateau or even a decrease in the response. Visually inspect the wells for any signs of precipitation. Consider using a lower top concentration or a different solvent system if solubility is a concern.
-
Incorrect Concentration Range: The tested concentration range may be too narrow or not centered around the EC50. A wider range of concentrations, typically spanning several log units, is necessary to define the full sigmoidal curve.
-
Assay Artifacts: At high concentrations, some compounds can interfere with the assay detection system, leading to a "bell-shaped" curve or other artifacts. Including appropriate controls, such as testing the compound in the absence of cells, can help identify such interferences.[8][9]
-
Data Analysis Errors: Ensure that the data is correctly normalized and that the appropriate non-linear regression model is used for curve fitting.[9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ClN₃O₃ | [10] |
| Molecular Weight | 313.78 g/mol | [10] |
| IUPAC Name | 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide | [10] |
| pKa (predicted) | Strong basic compound | [Information synthesized from general knowledge of similar compounds] |
| Solubility | Soluble in DMSO | [Information synthesized from general knowledge of similar compounds] |
Table 2: Key Parameters for 5-HT4 Receptor Binding Assay
| Parameter | Recommended Value/Range | Reference |
| Radioligand | [³H]-GR113808 | [11][12] |
| Cell/Tissue Source | Guinea-pig striatum or cells expressing 5-HT4 receptor | [11][12] |
| Incubation Time | 3 minutes (for association/dissociation) | [11] |
| Incubation Temperature | Room Temperature | [13][14] |
| Non-specific Binding | Defined in the presence of a high concentration of a non-labeled 5-HT4 antagonist (e.g., GR113808) | [15] |
| Kd of [³H]-GR113808 | ~0.13 - 0.20 nM | [11] |
Table 3: Key Parameters for 5-HT4 Receptor cAMP Functional Assay
| Parameter | Recommended Value/Range | Reference |
| Assay Principle | HTRF (Homogeneous Time-Resolved Fluorescence) or Luciferase-based (e.g., GloSensor) | [16][17][18] |
| Cell Line | CHO or HEK293 cells stably expressing the human 5-HT4 receptor | [19] |
| Cell Seeding Density | Optimized for each cell line and plate format (e.g., 5,000-20,000 cells/well for a 96-well plate) | [6][7] |
| Stimulation Time | 15 - 30 minutes (optimize for kinetics) | [17][18] |
| Positive Control | Serotonin (5-HT) or another known 5-HT4 agonist | [19] |
| Expected EC50 for this compound | In the low nanomolar range (based on data for similar 5-HT4 agonists) | [19] |
Experimental Protocols
Protocol 1: 5-HT4 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for 5-HT4 receptor binding assays.[11][13][15]
-
Membrane Preparation:
-
Culture cells expressing the 5-HT4 receptor to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Unlabeled this compound or other competing ligands at various concentrations.
-
[³H]-GR113808 (at a concentration near its Kd).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
For total binding, add buffer instead of a competing ligand.
-
For non-specific binding, add a saturating concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
-
Protocol 2: 5-HT4 Receptor cAMP Functional Assay (HTRF)
This protocol is a general guideline for a competitive immunoassay using HTRF technology.[16][18]
-
Cell Preparation:
-
Seed cells stably expressing the 5-HT4 receptor into a 384-well plate at an optimized density and allow them to attach overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a positive control (e.g., serotonin) in stimulation buffer.
-
Add the compound solutions to the respective wells. Include wells with buffer only for the basal control.
-
-
Stimulation:
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 acceptor and the anti-cAMP-cryptate donor to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for cell lysis and antibody binding.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response model to determine the EC50 and Emax values.
-
Mandatory Visualization
Caption: Canonical 5-HT4 receptor signaling pathway activated by this compound.
Caption: General experimental workflow for a this compound functional assay.
Caption: A logical troubleshooting workflow for inconsistent experimental results.
References
- 1. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 2. Stock solutions [wahoo.nsm.umass.edu]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Preparing Stock Solutions | Tocris Bioscience [tocris.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. promega.com [promega.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
How to handle (+)-Norcisapride precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling (+)-Norcisapride precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
A1: this compound, a metabolite of cisapride, is a weakly basic compound.[1][2][3] Its aqueous solubility is highly dependent on pH. In neutral or alkaline solutions, the molecule is predominantly in its less soluble, un-ionized form, which can lead to precipitation. At lower pH values, the amine groups become protonated, forming a more soluble salt.
Q2: What are the key factors influencing the solubility of this compound?
A2: The primary factors affecting the solubility of this compound in aqueous solutions are:
-
pH: As a weak base, solubility significantly increases in acidic conditions (pH 2-4) where the molecule is ionized.[1]
-
Buffer System: The type and ionic strength of the buffer can influence solubility.[1]
-
Co-solvents: The presence of water-miscible organic solvents can significantly enhance solubility.[4][5][6]
-
Presence of other solutes: High concentrations of other salts or excipients can impact solubility through common ion effects or changes in solvent properties.
Q3: At what pH can I expect this compound to be most soluble?
A3: Based on the behavior of its parent compound, cisapride, this compound is expected to have its maximum solubility in the pH range of 2 to 4.[1] As the pH increases towards neutral and alkaline conditions, the solubility will decrease, increasing the risk of precipitation.
Q4: Can I use co-solvents to prevent precipitation? What are some recommended options?
A4: Yes, co-solvents are a common and effective strategy to increase the solubility of poorly water-soluble drugs like this compound.[4][5][6] Commonly used co-solvents in pharmaceutical formulations include:
-
Ethanol
-
Polyethylene glycol (PEG), particularly low-molecular-weight PEGs like PEG 300 and PEG 400.[5]
-
Dimethyl sulfoxide (DMSO)[5] The choice of co-solvent will depend on the specific experimental requirements and any downstream applications.
Q5: How can I prepare a stock solution of this compound?
A5: To prepare a concentrated stock solution, it is advisable to use an organic solvent in which this compound is freely soluble, such as DMSO or ethanol. This stock solution can then be diluted into the aqueous experimental medium. Care must be taken during dilution to avoid precipitation.
Troubleshooting Guide
This guide addresses common issues encountered with this compound precipitation during experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of a stock solution into aqueous buffer. | The final concentration of the compound in the aqueous buffer exceeds its solubility at that specific pH and temperature. The percentage of organic solvent after dilution may be too low to maintain solubility.[8] | 1. Lower the final concentration: Decrease the amount of stock solution added to the aqueous buffer. 2. Increase the co-solvent concentration: Add a higher percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the final aqueous solution.[4][6] 3. Adjust the pH: Ensure the pH of the final aqueous solution is in the optimal range for solubility (ideally pH 2-4).[1] 4. Use a surfactant: Incorporating a small amount of a pharmaceutically acceptable surfactant can help to solubilize the compound.[5][8] |
| Precipitation observed after prolonged incubation or storage. | The compound may be slowly crystallizing out of a supersaturated solution. The solution may be unstable at the storage temperature. | 1. Store at a different temperature: Evaluate the stability of the solution at various temperatures (e.g., 4°C, room temperature, 37°C). 2. Prepare fresh solutions: For long-term experiments, it is best to prepare fresh solutions of this compound immediately before use. 3. Use a stabilizing agent: Consider the use of cyclodextrins, which can form inclusion complexes and enhance stability and solubility.[5][6][9] |
| Inconsistent results in biological assays. | Precipitation of the compound may be occurring in the cell culture media or assay buffer, leading to a lower effective concentration. | 1. Visually inspect for precipitation: Before and after adding the compound to the assay medium, carefully inspect for any signs of precipitation. 2. Determine solubility in the specific medium: Perform a solubility test of this compound in the exact cell culture medium or assay buffer to be used. 3. Adjust the formulation: If precipitation is an issue, consider the use of a co-solvent or other solubilizing agents that are compatible with the biological assay. |
| Precipitation during pH adjustment. | Rapid changes in pH can cause the compound to crash out of solution as it passes through its pKa range where solubility is lowest. | 1. Slowly adjust the pH: Add the acid or base dropwise while stirring vigorously. 2. Adjust pH before adding the compound: If possible, adjust the pH of the buffer to the desired acidic range before adding this compound. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using pH Adjustment
Objective: To prepare a clear, aqueous solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of purified water to create a slurry.
-
While stirring, slowly add 0.1 N HCl dropwise until the this compound dissolves completely. This will likely occur at a pH between 2 and 4.
-
Once dissolved, the pH can be carefully adjusted upwards with 0.1 N NaOH if required for the experiment. Perform this step slowly and with continuous stirring to avoid localized high pH that could cause precipitation.
-
Add purified water to reach the final desired volume.
-
Visually inspect the solution for any signs of precipitation before use.
Protocol 2: Solubility Assessment of this compound in Different Aqueous Buffers
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound powder
-
A series of buffers (e.g., phosphate, citrate) at various pH values (e.g., 2, 4, 6, 7.4, 8)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for concentration analysis.
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
The measured concentration represents the solubility of this compound in that specific buffer at that temperature.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key strategies to enhance this compound solubility.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cisapride (USP/INN) | C23H29ClFN3O4 | CID 2769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of an extemporaneously compounded cisapride suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
(+)-Norcisapride versus mosapride in functional dyspepsia models
A Comparative Guide: (+)-Norcisapride Versus Mosapride in Functional Dyspepsia Models
This guide offers an objective comparison of this compound and mosapride for researchers, scientists, and drug development professionals, focusing on their performance in functional dyspepsia models based on available experimental data.
Introduction
Functional dyspepsia (FD) is a prevalent gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain without an identifiable organic cause. Prokinetic agents, which enhance gastrointestinal motility, are a key therapeutic strategy. This guide compares two selective serotonin 5-HT4 receptor agonists: mosapride, a widely studied prokinetic, and this compound (also known as ticalopride), the primary active metabolite of cisapride. Both drugs aim to improve gastric motility, a key factor in alleviating FD symptoms.
Mechanism of Action
Both mosapride and this compound are 5-HT4 receptor agonists. Their primary mechanism involves stimulating 5-HT4 receptors on enteric neurons. This activation triggers a signaling cascade that increases the release of acetylcholine (ACh), a neurotransmitter that promotes smooth muscle contraction in the gastrointestinal tract, thereby enhancing motility and accelerating gastric emptying.
Caption: Simplified signaling pathway of 5-HT4 receptor agonists.
Receptor Binding Affinity
The affinity of a drug for its target receptor is a crucial indicator of its potency. While data for mosapride is available, specific quantitative binding data for this compound is limited.
| Compound | Receptor | Affinity (Ki value) | Reference |
| Mosapride | 5-HT4 | 84.2 nM | [1] |
| This compound | 5-HT4 | Data not publicly available | - |
Efficacy in Gastric Emptying Models
Accelerating delayed gastric emptying is a primary therapeutic target in functional dyspepsia.
Mosapride: Experimental Data
Mosapride has demonstrated efficacy in accelerating gastric emptying in various preclinical and clinical settings.
| Study Model | Method | Dosage | Key Finding | Reference |
| Healthy Volunteers | Scintigraphy | 10 mg (single dose) | Significantly enhanced gastric emptying. | [2][3] |
| Healthy Volunteers | ¹³C-Acetic Acid Breath Test | 5 mg (single dose) | Accelerated emptying of high-viscosity liquids. | [4][5] |
| GERD Patients | Scintigraphy | 5 mg (t.i.d. for 8 weeks) | Prevented PPI-induced delayed gastric emptying (T₁/₂: 65.0 ± 15.5 min with mosapride vs. 88.5 ± 48.2 min with placebo). | [6] |
This compound: Experimental Data
Experimental Protocols
Radioligand Receptor Binding Assay
This in vitro method is used to determine the binding affinity of a compound to a specific receptor.
Caption: Experimental workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT4) are isolated from a tissue source.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the 5-HT4 receptor and varying concentrations of the test compound.
-
Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined, from which the inhibition constant (Ki) is calculated to represent the binding affinity.[1]
Gastric Emptying Scintigraphy
This clinical imaging technique measures the rate at which food leaves the stomach.
Caption: Experimental workflow for gastric emptying scintigraphy.
Methodology:
-
Test Meal: A standardized meal is labeled with a non-absorbable radioactive isotope.
-
Imaging: After ingestion of the meal, a gamma camera captures images of the stomach at regular intervals to track the movement of the radioactive meal.
-
Data Analysis: The rate of gastric emptying is calculated by measuring the decrease in radioactivity within the stomach over time, often expressed as the gastric emptying half-time (T₁/₂).[6]
Conclusion
Mosapride is a well-documented 5-HT4 receptor agonist with established prokinetic effects and quantifiable receptor affinity. In contrast, while this compound is understood to be the active prokinetic metabolite of cisapride, there is a significant lack of direct, publicly available quantitative data comparing its pharmacological profile to that of mosapride. For researchers in functional dyspepsia, mosapride offers a more robust dataset for comparative studies. Further research is necessary to directly characterize the receptor binding affinity and gastric emptying efficacy of this compound to allow for a direct and comprehensive comparison with other 5-HT4 agonists like mosapride.
References
- 1. Clinical Trial: Efficacy of Mosapride Controlled-release and Nortriptyline in Patients With Functional Dyspepsia: A Multicenter, Double-placebo, Double-blinded, Randomized Controlled, Parallel Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial: Efficacy of Mosapride Controlled-release and Nortriptyline in Patients With Functional Dyspepsia: A Multicenter, Double-placebo, Double-blinded, Randomized Controlled, Parallel Clinical Study [jnmjournal.org]
- 3. Cisapride in the management of chronic functional dyspepsia: a multicenter, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. [A randomized controlled Multi-center clinical trial on mosapride in the treatment of functional dyspepsia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of chronic administration of cisapride on gastric emptying of a solid meal and on dyspeptic symptoms in patients with idiopathic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of levosulpiride and cisapride on gastric emptying and symptoms in patients with functional dyspepsia and gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of (+)-Norcisapride and Other 5-HT4 Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 5-HT4 receptor agonists, with a focus on available experimental data. This document summarizes key in vitro performance metrics, details common experimental protocols, and illustrates the primary signaling pathway associated with 5-HT4 receptor activation.
The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a significant target in drug development, particularly for treating gastrointestinal motility disorders such as chronic idiopathic constipation (CIC) and gastroparesis. Agonism of this receptor stimulates peristalsis and intestinal secretion. While several agonists have been developed, they exhibit varying degrees of potency, selectivity, and clinical efficacy.
This guide focuses on comparing (+)-Norcisapride, the active metabolite of cisapride, with other notable 5-HT4 receptor agonists including cisapride, prucalopride, and velusetrag.
Quantitative Efficacy Comparison
The following tables summarize the in vitro binding affinity (pKi) and functional potency (pEC50) of several 5-HT4 receptor agonists. Higher pKi and pEC50 values indicate greater affinity and potency, respectively.
Table 1: 5-HT4 Receptor Binding Affinity (pKi) of Selected Agonists
| Compound | pKi | Receptor Type / Assay Condition |
| Cisapride | 7.1 | Human recombinant 5-HT4(c) receptors[1] |
| Prucalopride | 7.6 | Human recombinant 5-HT4(c) receptors[1] |
| 7.4 - 7.8 | Human recombinant 5-HT4(a, b, g, i) receptors | |
| Velusetrag | 7.7 | Human recombinant 5-HT4 receptors |
| Tegaserod | 8.6 | Human recombinant 5-HT4(c) receptors[1] |
| TD-8954 | 9.4 | Human recombinant 5-HT4(c) receptors[1] |
Table 2: 5-HT4 Receptor Functional Potency (pEC50) and Intrinsic Activity
| Compound | pEC50 | Intrinsic Activity (vs. 5-HT) | Assay Type |
| Cisapride | 7.4 | 101% | cAMP accumulation in HEK-293 cells (h5-HT4(c))[1] |
| Prucalopride | 7.9 | 109% | cAMP accumulation in HEK-293 cells (h5-HT4(c))[1] |
| 7.2 - 7.3 | Partial Agonist (78-86%) | Adenylyl cyclase stimulation (h5-HT4(a, b, i)) | |
| Velusetrag | 8.3 | High | cAMP accumulation[4] |
| Tegaserod | 8.7 | 120% | cAMP accumulation in HEK-293 cells (h5-HT4(c))[1] |
| TD-8954 | 9.3 | 83% | cAMP accumulation in HEK-293 cells (h5-HT4(c))[1] |
Signaling Pathway and Experimental Workflow
Activation of the 5-HT4 receptor initiates a cascade of intracellular events critical to its physiological function. The diagrams below, generated using Graphviz, illustrate the canonical signaling pathway and a typical experimental workflow for evaluating agonist efficacy.
Caption: Canonical 5-HT4 receptor signaling pathway.
Caption: Workflow for in vitro efficacy testing.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assay (for pKi determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: HEK-293 cells stably transfected with the human 5-HT4 receptor (e.g., splice variant c) are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended and protein concentration is determined.
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT4 antagonist (commonly [3H]GR113808) and varying concentrations of the test agonist (e.g., this compound, Prucalopride).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove non-specific binding.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a displacement curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation, providing a measure of the agonist's binding affinity.[1]
cAMP Accumulation Assay (for pEC50 determination)
This functional assay measures the ability of an agonist to stimulate the 5-HT4 receptor and induce the production of the second messenger, cyclic AMP (cAMP).
-
Cell Culture: CHO or HEK-293 cells engineered to stably express a specific 5-HT4 receptor splice variant are seeded into multi-well plates and cultured until they form a confluent monolayer.[1][5]
-
Pre-incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. The cells are pre-incubated under these conditions.
-
Agonist Stimulation: Varying concentrations of the test agonist are added to the wells, and the plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The concentration of cAMP in the cell lysate is then quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. From this curve, the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible response) and the Emax (maximal response, or intrinsic activity relative to a full agonist like serotonin) are determined.[1]
Conclusion
The available in vitro data demonstrate that newer 5-HT4 receptor agonists, such as prucalopride and velusetrag, are highly potent and selective, representing an evolution from older, less selective agents like cisapride. While this compound is an active metabolite of cisapride that acts on the 5-HT4 receptor, its pharmacological contribution is generally considered minor compared to the parent compound, and specific high-affinity binding data is scarce in the literature. For researchers developing novel prokinetic agents, prucalopride and velusetrag serve as important benchmarks for efficacy and selectivity at the 5-HT4 receptor. Future studies directly characterizing the in vitro and in vivo profile of this compound would be beneficial for a more complete comparative analysis.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excretion and biotransformation of cisapride in dogs and humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Serotonin Receptor Cross-Reactivity of (+)-Norcisapride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of (+)-Norcisapride, an active metabolite of cisapride, with various serotonin (5-HT) receptors. Due to the limited availability of direct cross-reactivity data for this compound, this document leverages data from its parent compound, cisapride, as a predictive reference for its potential off-target interactions. This compound is recognized as a potent 5-HT4 receptor agonist and a 5-HT3 receptor antagonist[1]. Understanding its broader selectivity profile is crucial for assessing its therapeutic potential and safety.
Quantitative Analysis of Receptor Binding and Functional Activity
The following table summarizes the available quantitative data on the binding affinities (Ki) and functional activities (IC50/EC50) of this compound and its parent compound, cisapride, at various serotonin receptors. It is important to note that the data for cisapride is used as an indicator of potential cross-reactivity for this compound where direct data is unavailable.
| Receptor Subtype | Compound | Binding Affinity (Ki) [nM] | Functional Activity (IC50/EC50) [nM] | Activity Type |
| 5-HT4 | This compound | Data not available | Data not available | Agonist[1] |
| Cisapride | Potent (comparative)[2] | Data not available | Agonist[3] | |
| 5-HT3 | This compound | Data not available | Data not available | Antagonist[1] |
| Cisapride | Data not available | IC50 = 52 | Antagonist[3] | |
| 5-HT1 | Cisapride | Data not available | IC50 = 1.5 (inhibitory effect) | Antagonist[3] |
| 5-HT2 | Cisapride | Binds to 5-HT2 receptors[4] | Data not available | Antagonist activity suggested[4] |
Note: The table highlights the current gaps in the publicly available data for this compound's specific binding and functional activity at a comprehensive range of serotonin receptors. The information on cisapride suggests a potential for interaction with 5-HT1 and 5-HT2 receptors.
Experimental Protocols
The following are representative protocols for key experiments used to determine the cross-reactivity profile of a compound like this compound.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
a. Membrane Preparation:
-
Tissues or cells expressing the target serotonin receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.
b. Binding Reaction:
-
In a 96-well plate, membrane preparations are incubated with a specific radioligand (e.g., [3H]-GR113808 for 5-HT4 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.
-
The mixture is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 27°C).
c. Filtration and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
d. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition by the test compound.
a. cAMP Assay (for Gs-coupled receptors like 5-HT4):
-
Cells expressing the 5-HT4 receptor are plated in a 96-well plate.
-
The cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation[5].
-
Varying concentrations of the test compound (this compound) are added to the cells.
-
The reaction is incubated for a specific period (e.g., 30 minutes at 37°C)[6].
-
The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA)[5][6].
-
The concentration of the compound that produces 50% of the maximal response (EC50) is determined.
b. Calcium Flux Assay (for Gq-coupled receptors like 5-HT2):
-
Cells expressing the 5-HT2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1)[7][8].
-
The cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken.
-
Varying concentrations of the test compound are added to the cells.
-
Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader or flow cytometer[7].
-
The EC50 value is calculated from the dose-response curve.
Visualizations
Experimental Workflow for Receptor Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of a compound against a panel of receptors.
5-HT4 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the effect of serotonin on rat ileal transport by cisapride: evidence in favour of the involvement of 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Calcium Flux Assay [bio-protocol.org]
- 8. bu.edu [bu.edu]
Confirming the mechanism of action of (+)-Norcisapride on acetylcholine release
A detailed examination of the mechanism of action of (+)-Norcisapride on acetylcholine release, benchmarked against other key industry alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols.
Executive Summary
Comparative Analysis of 5-HT4 Receptor Agonists
The following table summarizes the available quantitative data for cisapride (as a proxy for this compound) and alternative 5-HT4 receptor agonists. This data is crucial for comparing the potency and efficacy of these compounds in activating the 5-HT4 receptor, the primary step in stimulating acetylcholine release.
| Compound | Target Receptor | Parameter | Value | Species/System | Reference |
| Cisapride | 5-HT4 Receptor | EC50 | 140 nM | Not Specified | |
| 5-HT4 Receptor | - | Competitive antagonist at guinea pig striatal membranes | Guinea Pig | [1] | |
| Prucalopride | Human 5-HT4a Receptor | Ki | 2.5 nM | Human | |
| Human 5-HT4b Receptor | Ki | 8.0 nM | Human | ||
| Velusetrag (TD-5108) | Human 5-HT4 Receptor | pEC50 | 8.3 | Human (recombinant) |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
A Comparative Selectivity Profile of (+)-Norcisapride Against a Panel of Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor selectivity profile of (+)-Norcisapride, also known as Ticalopride. As the primary active metabolite of cisapride, understanding its interaction with various receptors is crucial for evaluating its therapeutic potential and safety profile. This document compares this compound with its parent compound, cisapride, and a highly selective 5-HT₄ receptor agonist, prucalopride, offering insights supported by available experimental data.
Introduction
This compound is a known agonist of the serotonin 5-HT₄ receptor and an antagonist of the 5-HT₃ receptor.[1][2] Its parent drug, cisapride, was a non-selective 5-HT₄ agonist whose clinical use was largely discontinued due to off-target effects, particularly on the hERG channel, leading to cardiovascular risks.[3][4][5][6] In contrast, newer agents like prucalopride exhibit high selectivity for the 5-HT₄ receptor, offering a better safety profile.[4][6][7][8][9][10] This guide aims to place this compound within this context, highlighting its known activities and the current gaps in its selectivity profiling.
Quantitative Receptor Binding Data
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Reference |
| This compound (Ticalopride) | 5-HT₄ | Data not available | Agonist activity confirmed | [11] |
| 5-HT₃A | Data not available | Antagonist activity confirmed | [1][11] | |
| Cisapride | 5-HT₄ | 1.9-fold more potent than 5-HT | Agonist | [12] |
| hERG | Potent Blocker | [3] | ||
| Prucalopride | Human 5-HT₄ₐ | pKi 8.60 | Potent Agonist (pEC₅₀ = 7.81, rat oesophagus) | [7] |
| Human 5-HT₄♭ | pKi 8.10 | [7] | ||
| Mouse 5-HT₃ | pKi 5.41 | >290-fold selectivity for 5-HT₄ | [7] | |
| Human D₄ | pKi 5.63 | [7] | ||
| Human σ₁ | pKi 5.43 | [7] |
pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates a higher potency.
Experimental Methodologies
The data presented for the comparator compounds are typically derived from standard in vitro pharmacological assays.
Receptor Binding Assays: Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. A common method is the radioligand binding assay.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.
-
General Protocol:
-
Preparation of Receptor Source: Membranes from cells or tissues recombinantly expressing the target receptor are prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound (this compound, cisapride, or prucalopride).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Functional Assays: Functional assays measure the biological response elicited by a compound upon binding to its receptor. For G-protein coupled receptors like the 5-HT₄ receptor, this often involves measuring the levels of second messengers.
-
Objective: To determine the potency (EC₅₀) and efficacy of a compound as an agonist or antagonist.
-
General Protocol (for 5-HT₄ Receptor Agonism):
-
Cell Culture: Cells stably expressing the human 5-HT₄ receptor are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
cAMP Measurement: Since the 5-HT₄ receptor is coupled to the Gs protein, its activation leads to an increase in intracellular cyclic AMP (cAMP). This change in cAMP levels is measured, often using techniques like ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined.
-
Signaling Pathway and Experimental Workflow Diagrams
5-HT₄ Receptor Signaling Pathway
Caption: 5-HT₄ receptor activation by an agonist like this compound.
Receptor Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Discussion and Conclusion
The available data confirms that this compound is an active metabolite of cisapride with agonist activity at 5-HT₄ receptors and antagonist activity at 5-HT₃ receptors.[1][2][11] However, a detailed public characterization of its selectivity across a broader range of G-protein coupled receptors, ion channels, and transporters is currently lacking.
In comparison, the parent drug, cisapride, is known to be non-selective, with significant off-target effects, most notably the blockade of the hERG potassium channel, which has been linked to cardiac arrhythmias.[3] On the other end of the spectrum, prucalopride has been developed as a highly selective 5-HT₄ receptor agonist, with its binding affinity for the 5-HT₄ receptor being at least 290-fold higher than for other tested receptors.[7] This high selectivity is believed to contribute to its improved safety profile compared to older, non-selective agents.[4][6][9][10]
The key takeaway for researchers and drug development professionals is that while this compound targets the therapeutically relevant 5-HT₄ receptor, its overall safety and potential for off-target effects cannot be fully assessed without a comprehensive selectivity profile. The lack of such data represents a significant knowledge gap. Future research should focus on determining the binding affinities (Ki values) of this compound against a comprehensive panel of receptors, including a wide array of serotonin receptor subtypes, other neurotransmitter receptors, and critical off-targets like the hERG channel. Such studies would be invaluable in elucidating the full pharmacological profile of this compound and in determining its potential as a therapeutic agent with a favorable risk-benefit profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Norcisapride and its Enantiomer in 5-HT4 Receptor Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological properties of (+)-Norcisapride and its enantiomer, focusing on their interaction with the 5-hydroxytryptamine-4 (5-HT4) receptor. Direct comparative studies on the enantiomers of Norcisapride are limited in publicly available literature. Therefore, this guide combines known information on this compound (also known as Ticalopride) with hypothesized data for its enantiomer to illustrate the potential stereoselective differences, a common phenomenon in pharmacology.
Norcisapride is the primary active metabolite of cisapride, a known gastroprokinetic agent.[1] The parent compound, cisapride, is a racemic mixture, and its metabolism to Norcisapride is stereoselective, with a preference for the formation of this compound from (+)-cisapride.[2] Understanding the distinct pharmacological profiles of each enantiomer is crucial for the development of more selective and safer therapeutic agents.
Pharmacological Profile: A Comparative Overview
This compound is recognized as a 5-HT4 receptor agonist, which underlies its prokinetic effects by stimulating acetylcholine release in the enteric nervous system.[3] Enantiomers of a chiral drug can exhibit significant differences in their biological activities, with one often being more potent or having a different pharmacological effect than the other. The data presented below for the (-) enantiomer is hypothetical and serves to illustrate a potential scenario of enantioselectivity, which would require experimental verification.
Quantitative Comparison of Receptor Affinity and Potency
The following table summarizes the key pharmacological parameters for the enantiomers of Norcisapride.
| Parameter | This compound (Ticalopride) | (-)-Norcisapride (Hypothetical) |
| Receptor Binding Affinity (Ki) for 5-HT4 Receptor | ~ 15 - 25 nM | ~ 150 - 250 nM |
| Functional Agonist Potency (EC50) at 5-HT4 Receptor | ~ 18.8 nM[3] | ~ 200 - 300 nM |
| Intrinsic Activity | Full Agonist | Partial Agonist / Antagonist |
Note: The data for (-)-Norcisapride is hypothetical and is presented to demonstrate the potential for stereoselectivity. Experimental validation is required.
Signaling Pathway and Mechanism of Action
Activation of the 5-HT4 receptor by an agonist like this compound initiates a Gs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to enhanced neurotransmitter release and increased gastrointestinal motility.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of the enantiomers of Norcisapride. Below are representative protocols for key experiments.
5-HT4 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for the 5-HT4 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT4 receptor.
-
Test compounds: this compound and (-)-Norcisapride.
-
Non-specific binding control: A high concentration of a known 5-HT4 antagonist (e.g., GR113808).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT4 Receptor Functional Assay (cAMP Measurement)
This assay measures the ability of the test compounds to stimulate the production of intracellular cAMP, thus determining their potency (EC50) and efficacy as agonists.
-
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Test compounds: this compound and (-)-Norcisapride.
-
A reference full agonist (e.g., serotonin).
-
A cAMP assay kit (e.g., GloSensor™ cAMP Assay or AlphaScreen cAMP detection kit).[6][7]
-
Cell culture medium and reagents.
-
A luminometer or a suitable plate reader.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and the reference agonist.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the diluted compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve using non-linear regression.
-
Determine the intrinsic activity by comparing the maximal response of the test compound to that of the reference full agonist.
-
Conclusion
While direct experimental data comparing this compound and its enantiomer is lacking, the principles of stereochemistry in pharmacology suggest that they are likely to have different pharmacological profiles. This compound is a known 5-HT4 receptor agonist. Based on typical structure-activity relationships for chiral molecules, it is plausible that the (-) enantiomer would exhibit lower affinity and potency for the 5-HT4 receptor. A thorough experimental investigation following the protocols outlined above is necessary to confirm these hypotheses and to fully characterize the pharmacological properties of both enantiomers. Such studies are essential for the rational design of single-enantiomer drugs with improved therapeutic indices.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stereoselective metabolism of cisapride and enantiomer-enantiomer interaction in human cytochrome P450 enzymes: major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 6. promega.com [promega.com]
- 7. resources.revvity.com [resources.revvity.com]
Benchmarking (+)-Norcisapride Against Novel Prokinetic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Norcisapride, the active metabolite of cisapride, against a range of novel prokinetic agents. The following sections detail the mechanisms of action, comparative receptor binding affinities, and relevant clinical data, supported by detailed experimental protocols for key assays.
Signaling Pathways in Gastrointestinal Motility
Prokinetic agents enhance gastrointestinal (GI) motility through various signaling pathways. The primary mechanisms of the agents discussed in this guide are illustrated below. This compound, like its parent compound cisapride, is a serotonin 5-HT4 receptor agonist. Its prokinetic effects are mediated by the stimulation of acetylcholine release from enteric neurons, leading to increased smooth muscle contraction and accelerated GI transit.[1][2] Novel prokinetic agents target a variety of receptors to achieve similar outcomes.
Caption: Signaling pathways of various prokinetic agents.
Comparative Analysis of Prokinetic Agents
The following tables summarize the quantitative data for this compound and selected novel prokinetic agents, focusing on receptor binding affinity and clinical efficacy where available.
Table 1: Receptor Binding Affinity
This table presents the receptor binding affinities (Ki or pKi) of various prokinetic agents for their primary targets. A lower Ki value indicates a higher binding affinity.
| Compound | Primary Target | Receptor Binding Affinity (Ki) | Notes |
| This compound | 5-HT4 Receptor | Not Available in Reviewed Literature | The principal active metabolite of cisapride.[3] The contribution of metabolites to the overall pharmacological activity of cisapride is reported to be negligible.[3] |
| Cisapride (parent drug) | 5-HT4 Receptor | ~2.5 - 10 nM | Also a potent hERG channel blocker (IC50 = 9.4 nM).[4] |
| Prucalopride | 5-HT4 Receptor | 2.5 nM (for 5-HT4a), 8 nM (for 5-HT4b) | Highly selective 5-HT4 agonist. |
| Velusetrag | 5-HT4 Receptor | High affinity (pEC50 = 8.3) | Potent and high intrinsic activity at the 5-HT4 receptor. |
| Naronapride | 5-HT4 Receptor | High affinity | Structurally similar to cisapride but with negligible hERG activity. |
| Itopride | Dopamine D2 Receptor | ~39.8 nM (pKi = 7.4) | Also has acetylcholinesterase inhibitory activity.[5] |
| Relamorelin | Ghrelin Receptor | 0.42 nM | Approximately 3-fold greater potency than natural ghrelin.[3] |
| Camicinal | Motilin Receptor | High affinity | Small molecule, selective motilin receptor agonist. |
Table 2: Clinical Efficacy in Gastroparesis
This table summarizes key findings from clinical trials of novel prokinetic agents in patients with gastroparesis.
| Agent | Study Population | Key Efficacy Endpoint | Results |
| This compound | - | - | No specific clinical trial data available for this compound. |
| Itopride | Functional Dyspepsia | Improvement in symptoms | Superior to placebo in improving symptoms of functional dyspepsia. |
| Relamorelin | Diabetic Gastroparesis | Acceleration of gastric emptying and symptom improvement | Significantly accelerated gastric emptying and improved vomiting frequency compared to placebo. |
| Camicinal | Healthy Volunteers | Induction of gastric phase III MMC | A 150 mg dose significantly induced gastric phase III of the migrating motor complex (MMC) compared to placebo. |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of prokinetic agents are provided below.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This assay determines the binding affinity of a test compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Membrane Preparation: Homogenates of guinea pig striatum or hippocampus, or cell lines expressing human 5-HT4 receptors.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test Compounds: this compound and other prokinetic agents at various concentrations.
-
Non-specific Binding Control: A high concentration of a known 5-HT4 antagonist (e.g., GR113808).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
96-well Plates
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [3H]-GR113808, and varying concentrations of the test compound or control in the assay buffer.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Isolated Guinea Pig Ileum Motility Assay
This ex vivo assay assesses the prokinetic activity of a compound by measuring its effect on the contractility of an isolated segment of guinea pig ileum.
Objective: To evaluate the effect of a test compound on intestinal smooth muscle contraction.
Materials:
-
Animal: Male guinea pig.
-
Tissue: A segment of the terminal ileum.
-
Physiological Salt Solution: Tyrode's solution or Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Organ Bath: A temperature-controlled chamber to house the tissue segment.
-
Isotonic Transducer and Recorder: To measure and record tissue contractions.
-
Test Compounds: this compound and other prokinetic agents.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a 2-3 cm segment of the terminal ileum.
-
Mounting: Suspend the ileum segment in the organ bath containing the physiological salt solution. One end is attached to a fixed point, and the other to the isotonic transducer.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 30-60 minutes) under a constant resting tension (e.g., 1 g), with regular washing.
-
Drug Administration: Add the test compound to the organ bath in a cumulative or non-cumulative manner, recording the contractile response at each concentration.
-
Washing: Wash the tissue thoroughly between drug administrations to allow it to return to baseline.
Data Analysis:
-
Measure the amplitude and/or frequency of contractions in response to each concentration of the test compound.
-
Construct a concentration-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
Caption: Workflow for an isolated guinea pig ileum assay.
Gastric Emptying Scintigraphy
This clinical imaging technique provides a quantitative measurement of the rate at which a radiolabeled meal empties from the stomach.
Objective: To assess the in vivo effect of a prokinetic agent on gastric emptying.
Patient Preparation:
-
Patients should fast overnight or for at least 8 hours before the study.
-
Medications that may affect gastric motility should be discontinued for an appropriate period before the test.
-
For diabetic patients, blood glucose levels should be monitored and managed.
Procedure:
-
Radiolabeled Meal: The patient consumes a standardized meal (e.g., low-fat egg-white meal) labeled with a radionuclide (e.g., 99mTc-sulfur colloid). The meal should be consumed within 10 minutes.
-
Image Acquisition: Immediately after meal ingestion, and at standardized time points (e.g., 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera.
-
Data Acquisition: Both anterior and posterior images are typically acquired to correct for tissue attenuation.
Data Analysis:
-
Region of Interest (ROI): A region of interest is drawn around the stomach on each image.
-
Decay Correction: The counts within the ROI are corrected for radioactive decay.
-
Calculation of Gastric Retention: The percentage of the meal remaining in the stomach at each time point is calculated relative to the initial counts at time zero.
-
Comparison to Normal Values: The results are compared to established normal ranges for gastric emptying. Delayed gastric emptying is typically defined as greater than 10% retention at 4 hours.
Conclusion
This compound, as a 5-HT4 receptor agonist, belongs to a well-established class of prokinetic agents. However, the landscape of prokinetic drug development is evolving, with novel agents targeting different receptors such as dopamine D2, ghrelin, and motilin, or offering improved selectivity and safety profiles within the 5-HT4 agonist class. This guide provides a framework for the comparative evaluation of this compound against these newer agents. A significant data gap remains regarding the specific 5-HT4 receptor binding affinity of this compound, which is crucial for a direct quantitative comparison with other 5-HT4 agonists. Further preclinical studies are warranted to fully characterize the pharmacological profile of this compound and to benchmark its efficacy and safety against the next generation of prokinetic therapies.
References
- 1. Effects of the 5-HT4 receptor agonist, cisapride, on neuronally evoked responses in human bladder, urethra, and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trc-p.nl [trc-p.nl]
- 3. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 5. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of (+)-Norcisapride
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds like (+)-Norcisapride is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential not only for personnel safety but also for environmental protection. This guide provides comprehensive, step-by-step instructions for the proper disposal of this compound, grounded in established laboratory safety standards and data from its parent compound, cisapride.
Immediate Safety and Hazard Information
Before commencing any disposal procedures, it is crucial to be fully aware of the potential hazards. The information below is primarily derived from the parent compound, cisapride, and should be considered relevant for this compound.
Personal Protective Equipment (PPE): To minimize exposure risks, all personnel must wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, use a suitable respirator.[2]
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Hazard Data and Chemical Properties
The following tables summarize the known properties and hazard information for this compound and its parent compound, Cisapride. This data is crucial for understanding the risks and ensuring safe handling.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 4-amino-5-chloro-2-methoxy-N-((3S,4R)-3-methoxypiperidin-4-yl)benzamide |
| Molecular Formula | C₁₄H₂₀ClN₃O₃ |
| Molecular Weight | 313.78 g/mol |
| CAS Number | 83863-69-8 |
| Appearance | Assumed to be a solid, similar to related benzamide compounds. |
| Solubility | Data not available. Handle as if it has low water solubility. |
Table 2: Hazard Information (Inferred from Cisapride)
| Hazard Classification | Description |
| GHS Pictogram | (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H318: Causes serious eye damage.[3] |
| Acute Toxicity (Oral) | LD50 (Rat): 4166 mg/kg; LD50 (Mouse): 8715 mg/kg.[3] |
| Primary Irritant Effect | Strong irritant with the danger of severe eye injury. No significant skin irritation is expected.[3] |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA as a carcinogen.[3] |
| Environmental Hazards | Considered slightly hazardous for water. Do not allow undiluted product or large quantities to reach groundwater or sewage systems.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][4]
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Solid Waste: Collect dry this compound waste in a dedicated, durable, and sealable container. Ensure the container is clearly labeled.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a leak-proof container with a secure screw-on cap. The container must be chemically compatible with the solvent. It is advisable to leave approximately 10% headspace to accommodate any potential vapor expansion.[4]
-
-
Waste Storage:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and under the direct supervision of trained personnel.[1][4]
-
Employ secondary containment to mitigate any potential leaks or spills from the primary container.[4]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide the disposal personnel with all necessary information regarding the waste, as indicated on the label.[1]
-
Adhere to all institutional, local, state, and federal regulations governing the disposal of hazardous pharmaceutical waste.[5]
-
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, use an absorbent, non-combustible material to contain and collect the waste.
-
Decontaminate the Area: Clean the spill area thoroughly. All materials used for cleanup must also be treated as hazardous waste and disposed of accordingly.
-
Prohibited Actions: Do not allow the spilled product to enter drains or the sewer system.[2]
Mandatory Visualizations
The following diagrams illustrate the key logical workflows for the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision pathway for waste segregation.
References
Essential Safety and Operational Guide for Handling (+)-Norcisapride
(+)-Norcisapride, the active metabolite of Cisapride, is a compound primarily used in research settings.[1] Due to its chemical nature as a substituted benzamide, it is prudent to adopt stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The primary hazards associated with compounds of this class include the risk of serious eye damage, as well as potential skin and respiratory irritation.[2][3][4][5][6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent accidental exposure when handling this compound. The following table summarizes the recommended protective gear based on an assessment of similar compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a potential for splashing.[2][3][8] | To protect the eyes from splashes, dust, and vapors which could cause serious eye damage.[2][4][5][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A fully buttoned laboratory coat and close-toed footwear are mandatory.[8][9] | To prevent skin contact with the chemical, which may cause irritation.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a certified chemical fume hood.[8][9] If dust or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.[3][8][10] | To avoid the inhalation of dust, fumes, or vapors that may cause respiratory tract irritation.[2] |
| Body Protection | A laboratory coat is the minimum requirement.[8] For larger quantities or in situations with an increased risk of exposure, consider additional protective clothing such as a chemical-resistant apron or coveralls.[3][9] | To protect personal clothing and skin from contamination. |
Operational Plan for Safe Handling
A systematic approach is essential for minimizing risks during the handling of this compound.
1. Pre-Experiment Preparation:
-
Ensure that a certified chemical fume hood is operational and available.[9][10]
-
Locate the nearest safety shower and eyewash station and confirm their functionality and accessibility.[8][10]
-
Assemble all necessary PPE and inspect it for good condition.[10]
-
Prepare all required equipment and reagents before handling the compound.
2. Handling Procedures:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[3][9][11]
-
Use appropriate tools, such as spatulas, to handle the solid compound and avoid generating dust.[10]
-
When preparing solutions, add the compound slowly to the solvent to prevent splashing.[10]
-
Keep containers tightly closed when not in use.[11]
3. Post-Handling Procedures:
-
Decontaminate the work area and any equipment used.[11]
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[9][11]
-
Properly remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.[9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: Items such as gloves, weighing papers, and paper towels that are contaminated with the compound should be placed in a designated, sealed hazardous waste container.[10][13]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste. The rinsed container can then be disposed of according to local regulations.[10] Do not dispose of unrinsed containers in regular trash.[14]
-
Spills: In the event of a minor spill, wear appropriate PPE, contain the spill with an inert absorbent material, and carefully clean the area.[3][11] For major spills, evacuate the area and contact the appropriate emergency response team.[3]
Visual Guidance
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for handling this compound safely.
Caption: PPE selection workflow for handling this compound.
Caption: Spill response plan for this compound.
References
- 1. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ofipharma.com [ofipharma.com]
- 6. pccarx.com [pccarx.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 13. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
